Capillin
Description
Structure
3D Structure
Properties
CAS No. |
495-74-9 |
|---|---|
Molecular Formula |
C12H8O |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-phenylhexa-2,4-diyn-1-one |
InChI |
InChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3 |
InChI Key |
RAZOKRUZEQERLH-UHFFFAOYSA-N |
SMILES |
CC#CC#CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC#CC#CC(=O)C1=CC=CC=C1 |
melting_point |
82-83°C |
Other CAS No. |
495-74-9 |
physical_description |
Solid |
Synonyms |
1-phenyl-2,4-hexadiyn-1-one capillin |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanisms of Action of Capillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillin (1-phenyl-2,4-hexadiyn-1-one) is a polyacetylene compound first isolated from the essential oil of Artemisia capillaris. It has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, focusing on its anticancer, anti-diabetic, anti-inflammatory, and antifungal properties. The information presented herein is a synthesis of current research, intended to serve as a comprehensive resource for professionals in drug discovery and development.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
This compound has demonstrated potent cytotoxic effects against various human cancer cell lines. Its primary anticancer mechanism involves the induction of apoptosis through the mitochondrial pathway, modulated by the c-Jun N-terminal kinase (JNK) signaling cascade.
JNK-Mediated Mitochondrial Apoptosis
In human leukemia HL-60 cells, this compound treatment leads to the activation of JNK, a key regulator of stress-induced apoptosis. This activation precedes the downstream events of the mitochondrial apoptotic pathway. Activated JNK is believed to contribute to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which subsequently activates caspase-9 and the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and nuclear condensation.
Cell Cycle Arrest and Inhibition of Macromolecular Synthesis
This compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest, primarily at the S and G2/M phases. This effect is accompanied by a dose- and time-dependent decrease in macromolecular synthesis, including DNA and proteins. Furthermore, this compound can modulate the intracellular levels of glutathione (GSH), a key antioxidant. A reduction in GSH levels can lead to increased oxidative stress, further contributing to cytotoxicity and apoptosis.
Anti-diabetic Potential: Enzyme Inhibition
This compound exhibits promising anti-diabetic properties through the inhibition of key enzymes involved in carbohydrate metabolism and insulin signaling.
Inhibition of α-Glucosidase, PTP1B, and RLAR
This compound has been identified as a potent inhibitor of α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR).
-
α-Glucosidase: By inhibiting this enzyme in the small intestine, this compound can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.
-
PTP1B: This enzyme is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B by this compound can enhance insulin sensitivity.
-
RLAR: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This compound's inhibition of RLAR suggests its potential in mitigating such complications.
Kinetic studies have revealed that this compound inhibits α-glucosidase and RLAR in a noncompetitive manner, while its inhibition of PTP1B is of a mixed-type.
Anti-inflammatory Effects: Suppression of Inflammasome and NF-κB Signaling
This compound demonstrates significant anti-inflammatory activity, primarily through the suppression of the NLRP3 inflammasome and modulation of the NF-κB signaling pathway.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to protect against non-alcoholic steatohepatitis by suppressing the activation of the NLRP3 inflammasome and reducing oxidative stress. The precise molecular interaction between this compound and the components of the NLRP3 inflammasome is an area of ongoing research.
Modulation of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for this compound's action on this pathway is still emerging, studies on the plant from which it is derived, Artemisia capillaris, have shown an ability to block NF-κB activation. This suggests that this compound may contribute to these effects by preventing the degradation of IκBα, which would otherwise lead to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
Antifungal Activity
This compound has long been recognized for its antifungal properties. However, the specific molecular mechanism of its action against fungi is not yet well-elucidated in the scientific literature. General mechanisms of antifungal agents often involve the disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis (a key component of the fungal cell membrane), or interference with cell wall synthesis. Future research is needed to determine if this compound acts through one or more of these pathways.
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound. It is important to note that IC50 and MIC values can vary depending on the specific cell line, fungal strain, and experimental conditions.
| Activity | Target | Assay | IC50 / MIC | Reference |
| Anticancer | Human Leukemia (HL-60) | Apoptosis Induction | 1 µM (for 6h treatment) | [1] |
| Anticancer | Various Human Tumor Cell Lines | Proliferation Inhibition | 1-10 µM | [2] |
| Anti-diabetic | α-glucosidase | Enzyme Inhibition | Data not specified | [3] |
| Anti-diabetic | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition | Data not specified | [3] |
| Anti-diabetic | Rat Lens Aldose Reductase (RLAR) | Enzyme Inhibition | Data not specified | [3] |
| Antifungal | Dermatogenic filamentous bacteria | Not specified | Potent activity reported | [4] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.
XTT Assay for Cell Viability and Cytotoxicity
-
Cell Seeding: Plate cells at a predetermined density in a 96-well microplate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
XTT Labeling: Prepare the XTT labeling reagent and electron-coupling reagent mixture. Add the mixture to each well and incubate for a period (typically 2-4 hours) at 37°C.
-
Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 nm and 500 nm using a microplate reader. The absorbance is directly proportional to the number of metabolically active (viable) cells.
DNA Fragmentation Assay (DNA Laddering)
-
Cell Harvesting: Treat cells with this compound to induce apoptosis. Harvest both treated and untreated cells.
-
DNA Extraction: Lyse the cells and extract the genomic DNA using a suitable kit or protocol that preserves the fragmented DNA.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel (typically 1.5-2%).
-
Visualization: Run the gel and visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.
Western Blot for JNK Activation and Cytochrome c Release
-
Protein Extraction:
-
For JNK activation, prepare whole-cell lysates from this compound-treated and control cells.
-
For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-JNK, total JNK, cytochrome c, or loading controls like β-actin or COX IV).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the phospho-JNK/total JNK ratio indicates JNK activation. The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
Conclusion
This compound is a promising natural compound with a diverse range of pharmacological activities. Its mechanisms of action are multifaceted, involving the induction of apoptosis in cancer cells, inhibition of key enzymes in diabetes, and suppression of inflammatory pathways. While significant progress has been made in understanding its biological effects, further research is warranted, particularly to elucidate the detailed molecular mechanisms of its antifungal activity and to establish a more comprehensive profile of its quantitative efficacy. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
Capillin: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions
Abstract: This whitepaper provides a comprehensive technical overview of capillin, a naturally occurring polyacetylene compound. It details the initial discovery and isolation of this compound, its primary natural sources with quantitative analysis of its concentration, and in-depth experimental protocols for its extraction, purification, and characterization. Furthermore, this guide elucidates the molecular signaling pathways modulated by this compound, specifically its role in inducing apoptosis through the JNK and mitochondrial pathways, and its inhibitory effects on the NLRP3 inflammasome. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's properties and potential therapeutic applications.
Discovery and Historical Context
This compound (1-phenyl-2,4-hexadiyn-1-one) was first isolated in 1956 from the essential oil of Artemisia capillaris, a plant used in traditional medicine. While the initial searches for the specific researchers were inconclusive, this discovery marked the beginning of scientific interest in this unique polyacetylene compound. Subsequent research has identified this compound in various other plant species, highlighting its presence across different genera.
Natural Sources of this compound
This compound is predominantly found in the essential oils of various plants, particularly within the Asteraceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed.
Primary Natural Sources
-
Artemisia Species: The genus Artemisia is a rich source of this compound.
-
Artemisia capillaris (Capillary Wormwood): This is the plant from which this compound was originally isolated. It remains a primary source for this compound, with this compound being a major constituent of its flower essential oil.
-
Artemisia dracunculus (Tarragon): Certain chemotypes of tarragon have been found to contain this compound.
-
Artemisia monosperma
-
Artemisia nilagirica
-
Artemisia scoparia
-
Artemisia santonica
-
Artemisia abrotanum
-
-
Glebionis Species:
-
Glebionis segetum (Corn Marigold)
-
Glebionis coronaria : Notably, the essential oil of Glebionis coronaria has been reported to contain a remarkably high concentration of this compound.
-
Quantitative Analysis of this compound Content
The following table summarizes the reported concentrations of this compound in the essential oils of various natural sources.
| Plant Species | Plant Part | This compound Concentration (%) | Reference |
| Glebionis coronaria | Aerial Parts | 65.9 | |
| Artemisia capillaris | Flower | Major Constituent |
Experimental Protocols
This section outlines the detailed methodologies for the extraction, isolation, purification, and characterization of this compound from its natural sources.
Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant material.
Protocol:
-
Plant Material Preparation: The aerial parts (flowers, leaves, and stems) of the source plant (e.g., Artemisia capillaris) are collected and air-dried in a shaded area to reduce moisture content. The dried material is then coarsely powdered.
-
Hydrodistillation Apparatus: A Clevenger-type apparatus is used for the extraction.
-
Extraction Process:
-
The powdered plant material is placed in a round-bottom flask.
-
Distilled water is added to the flask to fully immerse the plant material. The typical ratio of plant material to water is 1:10 (w/v).
-
The flask is heated to boiling. The steam and the volatilized essential oil components rise and pass into the condenser.
-
The condensate (water and essential oil) is collected in the separator, where the oil, being less dense than water, forms a layer on top.
-
The distillation process is typically carried out for 3-4 hours.
-
-
Oil Collection and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed vial at 4°C in the dark.
Experimental Workflow for this compound Isolation and Characterization.
Purification by Silica Gel Column Chromatography
Column chromatography is employed to isolate this compound from the other components of the essential oil.
Protocol:
-
Column Preparation:
-
A glass column is packed with silica gel (60-120 mesh) as the stationary phase. The silica gel is made into a slurry with a non-polar solvent (e.g., n-hexane) and carefully poured into the column to ensure a uniform packing without air bubbles.
-
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the silica gel column.
-
Elution: A gradient of solvents with increasing polarity is used as the mobile phase to elute the compounds from the column. A common solvent system is a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring by Thin-Layer Chromatography (TLC): Each fraction is analyzed by TLC to identify the fractions containing this compound. A suitable solvent system for TLC is developed to achieve good separation of the components. The spots on the TLC plate are visualized under UV light.
-
Pooling and Solvent Evaporation: Fractions containing pure this compound (as determined by TLC) are pooled together. The solvent is then removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Structural Characterization
The structure of the purified compound is confirmed using spectroscopic methods.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum is recorded. The chemical shifts, integration, and coupling patterns of the protons are analyzed to confirm the hydrogen framework of the molecule.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is recorded to determine the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M+) will correspond to the molecular weight of this compound (C₁₂H₈O, 168.19 g/mol ).
-
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways, primarily related to apoptosis and inflammation.
JNK-Mediated Apoptosis
This compound is a known activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in inducing apoptosis in cancer cells.
Mechanism of Action:
-
JNK Activation: this compound treatment leads to the phosphorylation and activation of JNK.
-
Modulation of Bcl-2 Family Proteins: Activated JNK can phosphorylate and regulate the activity of Bcl-2 family proteins. This includes the activation of pro-apoptotic members like Bax and the inhibition of anti-apoptotic members like Bcl-2.
-
Induction of Mitochondrial Apoptosis: The altered balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, initiating the mitochondrial pathway of apoptosis.
This compound-Induced JNK-Mediated Apoptotic Pathway.
Mitochondrial Apoptosis Pathway
This compound directly triggers the intrinsic or mitochondrial pathway of apoptosis.
Mechanism of Action:
-
Bax/Bcl-2 Regulation: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases (e.g., caspase-3), leading to apoptosis.
This compound-Induced Mitochondrial Apoptosis Pathway.
Inhibition of the NLRP3 Inflammasome
This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.
Mechanism of Action:
The precise molecular mechanism of this compound-mediated NLRP3 inflammasome inhibition is still under investigation. However, it is proposed that this compound may interfere with one or more of the key steps in inflammasome activation:
-
Priming Signal Inhibition: this compound might inhibit the initial priming step, which involves the upregulation of NLRP3 and pro-IL-1β expression, often triggered by signals like lipopolysaccharide (LPS).
-
Assembly Inhibition: this compound could directly or indirectly prevent the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
-
Caspase-1 Activation Inhibition: By interfering with the inflammasome assembly, this compound would prevent the auto-activation of pro-caspase-1 to its active form, caspase-1.
-
Cytokine Processing Inhibition: The inhibition of caspase-1 activation would, in turn, prevent the processing of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Proposed Mechanism of this compound's Inhibition of the NLRP3 Inflammasome.
Conclusion and Future Directions
This compound, a polyacetylene first isolated from Artemisia capillaris, has demonstrated significant biological activities, including pro-apoptotic effects in cancer cells and anti-inflammatory properties. This technical guide has provided a detailed overview of its discovery, natural distribution, and methods for its study. The elucidation of its interactions with key signaling pathways, such as the JNK, mitochondrial apoptosis, and NLRP3 inflammasome pathways, provides a strong foundation for further research into its therapeutic potential. Future studies should focus on a more precise quantification of this compound in a wider range of plant sources, optimization of extraction and purification protocols for industrial-scale production, and a deeper investigation into the molecular targets of this compound to fully understand its mechanisms of action. Such research will be crucial for the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases.
The Potent Bioactivity of Artemisia Polyacetylenes: A Technical Guide for Researchers
An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of polyacetylene compounds derived from the Artemisia genus, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.
The genus Artemisia, a diverse group of plants belonging to the Asteraceae family, has long been a cornerstone of traditional medicine across various cultures. Beyond the well-documented anti-malarial properties of artemisinin, these plants are a rich reservoir of other bioactive compounds, among which polyacetylenes have emerged as a class of significant scientific interest. These highly unsaturated compounds, characterized by the presence of multiple carbon-carbon triple bonds, exhibit a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide delves into the core of Artemisia polyacetylene bioactivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and drug discovery.
Classification of Bioactive Artemisia Polyacetylenes
Polyacetylenes from Artemisia species can be broadly categorized into four main structural types, each associated with distinct biological activities[1]:
-
Dehydrofalcarinol Type: Primarily C17 polyacetylenes known for their significant cytotoxic and antifungal properties.
-
Linear Triyne Type: Characterized by a linear chain with three conjugated triple bonds, exhibiting antimicrobial and allelopathic effects.
-
Spiroketal Enol Ether Type: These bicyclic compounds are recognized for their anti-inflammatory and insecticidal activities.
-
Capillen-Isocoumarin Type: Aromatic polyacetylenes, such as capillin, that have demonstrated potent anticancer and apoptosis-inducing capabilities.
Anticancer Activity of Artemisia Polyacetylenes
A significant body of research highlights the potent cytotoxic effects of Artemisia polyacetylenes against various cancer cell lines. These compounds induce cell death through mechanisms such as apoptosis, often mediated by the mitochondrial pathway.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various Aremisia polyacetylenes and extracts has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values is presented in the table below.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Dehydrofalcarindiol | MCF7 (Breast) | 5.8 µg/mL | [2] |
| Dehydrofalcarindiol | COLO320DM (Colon) | 9.6 µg/mL | [2] |
| Artemisia haussknechtii (Dichloromethane fraction) | MCF-7 (Breast) | 297.17 ± 7.99 µg/mL | [3] |
| Eupatilin 7-methyl ether | Hep-G2 (Liver) | 28.3 µg/mL | [3] |
| Eupatilin 7-methyl ether | MCF-7 (Breast) | 9.5 µg/mL | [3] |
| Eupatilin 7-methyl ether | HeLa (Cervical) | 10.1 µg/mL | [3] |
| Scopoletin | CCRF-CEM (Leukemia) | 2.6 µM | [3] |
| Methyl caffeate | Various cancer cell lines | ≤ 5 µg/mL | [3] |
| Artemisia turanica (CH2Cl2 extract) | K562 (Leukemia) | 69 µg/mL | [4] |
| Artemisia turanica (CH2Cl2 extract) | HL-60 (Leukemia) | 104 µg/mL | [4] |
| Artemisia biennis (CH2Cl2 extract) | K562 and HL-60 | Potent activity reported | [5] |
| Artemin | DU-145 (Prostate) | 82.2 ± 5.6 µM | [6] |
| Artemin | LNCaP (Prostate) | 89.1 ± 6.3 µM | [6] |
| Artemin | MCF-7 (Breast) | 111.5 ± 6.7 µM | [6] |
| Artemisia nilagirica extract | MCF-7 (Breast) | 41.79 ± 1.07 µg/mL | [7] |
| Artemisia nilagirica extract | MDA-MB-231 (Breast) | 55.37 ± 2.11 µg/mL | [7] |
| Artemisia nilagirica extract | HCT-15 (Colon) | 49.57 ± 1.46 µg/mL | [7] |
Signaling Pathway: this compound-Induced Apoptosis
The aromatic polyacetylene this compound has been shown to induce apoptosis in human tumor cell lines through the mitochondrial (intrinsic) pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspases, the executioner enzymes of apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Activity and Phytochemical Analysis of Artemisia haussknechtii Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Apoptotic Effects of Different Extracts of Artemisia turanica Krasch. on K562 and HL-60 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lines ic50 values: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Antifungal Activity of Capillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capillin, a polyacetylenic compound, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro antifungal activity, drawing upon available data for this compound and structurally related polyacetylenes. It details standard experimental protocols for assessing antifungal efficacy, summarizes key quantitative data, and visually represents the proposed mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Natural products have historically been a rich source of antimicrobial agents. This compound, a polyacetylene isolated from various plant species, has been identified as a promising candidate with significant antifungal potential. Polyacetylenes, as a class of compounds, are known to exhibit a range of biological activities, including antimicrobial effects. Their proposed mechanism of action often involves the disruption of fungal cell membrane integrity. This guide synthesizes the available scientific literature to provide an in-depth technical overview of the in vitro antifungal activity of this compound and related compounds.
Quantitative Data on Antifungal Activity
While comprehensive data on the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a wide array of fungal pathogens are limited in publicly accessible literature, studies on related polyacetylenic compounds provide valuable insights into its potential spectrum of activity. The following tables summarize the reported MIC values for various polyacetylenes against both plant and human pathogenic fungi.
Table 1: In Vitro Antifungal Activity of Polyacetylenic Rhamnosides Against Phytopathogenic Fungi [1]
| Compound | Fusarium oxysporum MIC (µg/mL) | Botrytis cinerea MIC (µg/mL) | Phytophthora capsici MIC (µg/mL) | Fusarium solani MIC (µg/mL) |
| Xylariside A | 15.62 | 15.62 | 31.25 | 15.62 |
| Xylariside B | 7.81 | 3.91 | 7.81 | 7.81 |
| Xylariside C | 31.25 | 15.62 | 31.25 | 31.25 |
| Thiabendazole (Control) | 0.98 | 1.95 | >50 | 15.62 |
| Carbendazim (Control) | 1.95 | 0.98 | 3.91 | 7.81 |
Table 2: In Vitro Antifungal Activity of Acetylenic Acids Against Human Pathogenic Fungi [2]
| Compound | C. albicans ATCC 90028 MIC (µM) | A. fumigatus ATCC 90906 MIC (µM) | T. rubrum ATCC MYA-4438 MIC (µM) |
| 6-Hexadecynoic acid | 198.1 | 49.5 | 6.2 |
| 6-Heptadecynoic acid | 93.9 | 23.5 | 2.9 |
| 6-Octadecynoic acid | 47.0 | 11.7 | 1.5 |
| 6-Nonadecynoic acid | 22.5 | 5.6 | 0.7 |
| 6-Icosynoic acid | 40.5 | 10.1 | 1.3 |
| Amphotericin B (Control) | 0.5 | 1.1 | 0.3 |
| Fluconazole (Control) | 1.6 | >208.3 | 13.0 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of in vitro antifungal activity. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
This compound or test compound
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture.
-
Prepare a fungal suspension in sterile saline or PBS.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (measuring optical density at 530 nm) or a hemocytometer.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the serially diluted this compound.
-
Include a growth control well (inoculum without the test compound) and a sterility control well (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
-
Agar Well Diffusion Method
This method is used to assess the antifungal activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Petri dishes
-
Appropriate agar medium (e.g., Sabouraud Dextrose Agar)
-
Fungal isolates
-
This compound or test compound
-
Solvent for the test compound
-
Sterile cork borer or pipette tips
-
Positive control antifungal
Procedure:
-
Plate Preparation and Inoculation:
-
Prepare a standardized fungal inoculum as described in the broth microdilution method.
-
Evenly spread the fungal inoculum over the surface of the agar plates.
-
-
Well Creation and Compound Application:
-
Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Add a specific volume of the this compound solution (at a known concentration) into each well.
-
A well with the solvent alone serves as a negative control, and a well with a known antifungal serves as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature and duration.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for in vitro antifungal susceptibility testing.
Proposed Mechanism of Action for Polyacetylenes
Caption: Proposed antifungal mechanism of action for this compound.
Mechanism of Action
The precise molecular targets and signaling pathways affected by this compound are still under investigation. However, based on studies of other polyacetylenes, the primary mechanism of antifungal action is believed to be the disruption of the fungal cell membrane.[1] Polyacetylenes can intercalate into the lipid bilayer, altering its fluidity and increasing its permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death. Damage to membrane-bound proteins is also a proposed mechanism.[1]
Furthermore, there is evidence to suggest that polyacetylenes may interfere with intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and calcium signaling pathways, which are crucial for fungal growth and reproduction.[1][3]
Conclusion
This compound and related polyacetylenic compounds represent a promising class of natural products with significant in vitro antifungal activity. While more extensive research is required to fully elucidate the antifungal spectrum and mechanism of action of this compound, the available data suggest its potential as a lead compound for the development of new antifungal drugs. The standardized experimental protocols outlined in this guide provide a framework for future investigations into the efficacy of this compound and other novel antifungal agents. Further studies focusing on a broader range of clinically relevant fungal pathogens, determination of MFC values, and detailed mechanistic investigations are warranted to fully realize the therapeutic potential of this compound.
References
The Inhibitory Effect of Capillin on the NLRP3 Inflammasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and can induce a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.
Capillin, a polyacetylene compound isolated from Artemisia capillaris Thunb., has emerged as a promising modulator of the inflammatory response. This technical guide provides an in-depth overview of the current scientific understanding of this compound's effect on the NLRP3 inflammasome pathway, with a focus on its potential therapeutic applications in non-alcoholic steatohepatitis (NASH). The information presented is based on preclinical in vitro and in vivo studies.
Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway
This compound has been shown to exert its anti-inflammatory effects through a dual mechanism: the direct suppression of the NLRP3 inflammasome and the upregulation of the protective Nrf2/HO-1 antioxidant pathway.[1]
Direct Inhibition of the NLRP3 Inflammasome
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of the NF-κB signaling pathway. The activation step (Signal 2) is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Studies have demonstrated that this compound effectively represses the NLRP3-ASC-Caspase-1 inflammasome.[1] This inhibitory action leads to a reduction in the activation of caspase-1 and the subsequent decrease in the secretion of IL-1β.
Upregulation of the Nrf2/HO-1 Pathway
In addition to its direct inhibitory effects on the NLRP3 inflammasome, this compound also promotes the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1] The Nrf2/HO-1 pathway is a key regulator of cellular antioxidant responses and plays a crucial role in protecting against oxidative stress-induced inflammation. By upregulating this pathway, this compound helps to mitigate the oxidative stress that can act as a trigger for NLRP3 inflammasome activation.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound on key markers of NLRP3 inflammasome activation and oxidative stress.
In Vitro Studies in Palmitic Acid-Treated FL83B Hepatocytes
| Treatment Group | Relative NLRP3 Protein Expression | Relative ASC Protein Expression | Relative Caspase-1 Protein Expression |
| Control | ~1.0 | ~1.0 | ~1.0 |
| Palmitic Acid (PA) | Increased vs. Control | Increased vs. Control | Increased vs. Control |
| PA + this compound (10 µM) | Decreased vs. PA | Decreased vs. PA | Decreased vs. PA |
| PA + this compound (20 µM) | Further Decreased vs. PA | Further Decreased vs. PA | Further Decreased vs. PA |
| PA + this compound (40 µM) | Significantly Decreased vs. PA | Significantly Decreased vs. PA | Significantly Decreased vs. PA |
| Data are visually estimated from bar graphs in Li et al., 2021 and are presented as relative changes. |
| Treatment Group | Relative Nrf2 Protein Expression | Relative HO-1 Protein Expression |
| Control | ~1.0 | ~1.0 |
| Palmitic Acid (PA) | Decreased vs. Control | Decreased vs. Control |
| PA + this compound (10 µM) | Increased vs. PA | Increased vs. PA |
| PA + this compound (20 µM) | Further Increased vs. PA | Further Increased vs. PA |
| PA + this compound (40 µM) | Significantly Increased vs. PA | Significantly Increased vs. PA |
| Data are visually estimated from bar graphs in Li et al., 2021 and are presented as relative changes. |
In Vivo Studies in a High-Fat Diet-Induced NASH Mouse Model
| Treatment Group | Relative NLRP3 Protein Expression in Liver | Relative ASC Protein Expression in Liver | Relative Caspase-1 Protein Expression in Liver |
| Control | ~1.0 | ~1.0 | ~1.0 |
| High-Fat Diet (HFD) | Increased vs. Control | Increased vs. Control | Increased vs. Control |
| HFD + this compound (25 µmol/kg) | Decreased vs. HFD | Decreased vs. HFD | Decreased vs. HFD |
| HFD + this compound (50 µmol/kg) | Further Decreased vs. HFD | Further Decreased vs. HFD | Further Decreased vs. HFD |
| HFD + this compound (100 µmol/kg) | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
| Data are visually estimated from bar graphs in Li et al., 2021 and are presented as relative changes. |
| Treatment Group | Relative Nrf2 Protein Expression in Liver | Relative HO-1 Protein Expression in Liver |
| Control | ~1.0 | ~1.0 |
| High-Fat Diet (HFD) | Decreased vs. Control | Decreased vs. Control |
| HFD + this compound (25 µmol/kg) | Increased vs. HFD | Increased vs. HFD |
| HFD + this compound (50 µmol/kg) | Further Increased vs. HFD | Further Increased vs. HFD |
| HFD + this compound (100 µmol/kg) | Significantly Increased vs. HFD | Significantly Increased vs. HFD |
| Data are visually estimated from bar graphs in Li et al., 2021 and are presented as relative changes. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on the NLRP3 inflammasome.
In Vitro Model: Palmitic Acid-Induced Hepatocyte Injury
-
Cell Culture:
-
FL83B mouse hepatocytes are cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Palmitic Acid (PA) Treatment:
-
A stock solution of PA is prepared by dissolving it in ethanol and then conjugating it to bovine serum albumin (BSA) in a serum-free medium.
-
Hepatocytes are treated with PA (typically 0.25 mM) for a specified period (e.g., 24 hours) to induce cellular injury and NLRP3 inflammasome activation.
-
-
This compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a set time (e.g., 2 hours) before the addition of PA.
-
In Vivo Model: High-Fat Diet-Induced NASH
-
Animal Model:
-
Male C57BL/6N mice are used for the study.
-
Mice are fed a high-fat diet (HFD) for a specified duration (e.g., 12 weeks) to induce the NASH phenotype. A control group is fed a standard chow diet.
-
-
This compound Administration:
-
This compound is administered to the HFD-fed mice, typically via oral gavage or intraperitoneal injection, at various dosages (e.g., 25, 50, 100 µmol/kg) for a defined period during the HFD feeding regimen.
-
Key Experimental Assays
-
Western Blot Analysis:
-
Cells or liver tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against NLRP3, ASC, Caspase-1, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants or serum samples are collected.
-
The concentrations of IL-1β are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
The absorbance is read at 450 nm using a microplate reader.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a specified time.
-
The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.
-
-
Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR):
-
Total RNA is extracted from cells or tissues using a suitable reagent (e.g., TRIzol).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green master mix and specific primers for the genes of interest.
-
The relative mRNA expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Visualizations
Signaling Pathways
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary literature concerning the isolation of capillin, a bioactive polyacetylene predominantly found in the essential oil of Artemisia capillaris flowers. This document outlines the fundamental experimental protocols, from the extraction of the essential oil to the purification and characterization of this compound, supported by quantitative data and detailed methodologies.
Introduction to this compound
This compound is a naturally occurring polyacetylene with the chemical formula C₁₂H₈O. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including potential anti-cancer and anti-diabetic properties.[1][2] The primary source for the isolation of this compound is the essential oil extracted from the flowers of Artemisia capillaris, a perennial herb used in traditional medicine.[1] This guide will detail the necessary steps to isolate and purify this compound for further research and development.
Extraction of Essential Oil from Artemisia capillaris
The initial step in the isolation of this compound is the extraction of the essential oil from the flowering aerial parts of Artemisia capillaris. Hydrodistillation is the most commonly employed method for this purpose.
Experimental Protocol: Hydrodistillation
A detailed protocol for hydrodistillation is provided below, based on established methodologies for essential oil extraction from Artemisia species.
Materials and Equipment:
-
Dried flowering aerial parts of Artemisia capillaris
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Glassware (round-bottom flask, collection vessel)
Procedure:
-
Plant Material Preparation: The dried plant material is coarsely powdered to increase the surface area for efficient extraction.
-
Hydrodistillation: A known quantity of the powdered plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is then connected to a Clevenger-type apparatus and heated.
-
Collection of Essential Oil: As the water boils, the steam carries the volatile essential oils. The steam is then condensed, and the essential oil, being immiscible with water, is collected in the calibrated tube of the Clevenger apparatus.
-
Drying the Essential Oil: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Quantitative Data
The yield of essential oil can vary depending on the plant's geographical origin, harvesting time, and drying conditions. The following table summarizes representative data found in the literature.
| Plant Material | Extraction Method | Yield of Essential Oil (% w/w) | Key Components Identified by GC-MS |
| Flowering aerial parts of Artemisia capillaris | Hydrodistillation | Varies | Capillene, β-pinene, β-caryophyllene, this compound (up to 32.7%)[3] |
Purification of this compound by Column Chromatography
The essential oil obtained is a complex mixture of various volatile compounds. To isolate this compound, column chromatography is the preferred purification technique.
Experimental Protocol: Silica Gel Column Chromatography
This protocol outlines the steps for the purification of this compound from the essential oil using silica gel column chromatography.
Materials and Equipment:
-
Essential oil of Artemisia capillaris
-
Silica gel (for column chromatography, e.g., 70-230 mesh)
-
Glass chromatography column
-
Elution solvents (e.g., n-hexane, ethyl acetate)
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane). The packing should be uniform to ensure good separation.
-
Sample Loading: The essential oil is dissolved in a minimal amount of the initial elution solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common starting point is 100% n-hexane, gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring by TLC: The composition of each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is removed under reduced pressure to yield the purified compound.
Quantitative Data
The following table provides typical parameters for the column chromatographic purification of this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (70-230 mesh) |
| Mobile Phase | Gradient of n-hexane and ethyl acetate |
| Ratio of Adsorbent to Sample | Approximately 50:1 (w/w) |
| Elution Monitoring | TLC with UV visualization |
Structural Characterization of this compound
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O | ~177 |
| Aromatic C | ~134, 133, 129, 128 |
| Alkyne C | ~85, 80, 75, 70 |
| CH₃ | ~4 |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity, %) | Fragmentation Pathway |
| [M]⁺ | 168 | Molecular Ion |
| [M-CH₃]⁺ | 153 | Loss of a methyl group |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Visualizing the Isolation Workflow
The following diagram, generated using the DOT language, illustrates the overall workflow for the isolation of this compound from Artemisia capillaris.
Conclusion
This technical guide provides a detailed framework for the isolation of this compound from Artemisia capillaris. By following the outlined experimental protocols and utilizing the provided quantitative and spectroscopic data, researchers can successfully obtain pure this compound for further investigation into its promising biological activities. The methodologies described are based on established principles of natural product chemistry and can be adapted and optimized for specific laboratory settings.
References
- 1. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising anti-diabetic potential of this compound and capillinol isolated from Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical composition and antimicrobial activity of the essential oils of Artemisia scoparia and A. capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Capillin: A Potential Phytoalexin in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Capillin, a polyacetylene compound found in various Artemisia species, has garnered attention for its diverse bioactive properties, including its potential role in plant defense. As a secondary metabolite, this compound may function as a phytoalexin, an antimicrobial compound synthesized by plants in response to pathogen attack. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant defense mechanisms, with a focus on its antifungal activity, putative signaling pathways, and the experimental methodologies used for its study. While specific quantitative data on pure this compound against a broad range of phytopathogens is limited in publicly available literature, this guide synthesizes the existing knowledge on Artemisia extracts rich in this compound and provides generalized protocols for further research.
Antifungal Activity of this compound-Containing Extracts
Extracts from Artemisia species, known to contain this compound, have demonstrated significant antifungal activity against a variety of plant pathogenic fungi. The following table summarizes the available data on the efficacy of these extracts. It is important to note that the bioactivity of these extracts is likely due to a synergistic effect of multiple compounds, including this compound.
| Plant Extract Source | Target Pathogen | Bioassay Type | Quantitative Data | Reference |
| Artemisia annua (leaves) | Alternaria solani | Mycelial Growth Inhibition | 44.44% inhibition at 1 mg/ml | [1] |
| Artemisia annua (leaves) | Botrytis cinerea | Mycelial Growth Inhibition | 42.22% inhibition at 1 mg/ml | [1] |
| Artemisia annua (leaves) | Fusarium oxysporum | Mycelial Growth Inhibition | 15.56% inhibition at 1 mg/ml | [1] |
| Artemisia annua (leaves) | Fusarium solani | Mycelial Growth Inhibition | 17.78% inhibition at 1 mg/ml | [1] |
| Ziziphus sp. (control) | Alternaria solani | Mycelial Growth Inhibition | 63.33% inhibition at 1 mg/ml | [1] |
| Ziziphus sp. (control) | Botrytis cinerea | Mycelial Growth Inhibition | 67.78% inhibition at 1 mg/ml | [1] |
| Ziziphus sp. (control) | Fusarium oxysporum | Mycelial Growth Inhibition | 45.56% inhibition at 1 mg/ml | [1] |
| Ziziphus sp. (control) | Fusarium solani | Mycelial Growth Inhibition | 50.00% inhibition at 1 mg/ml | [1] |
Biosynthesis and Signaling in Plant Defense
While the specific signaling pathway for this compound biosynthesis in response to pathogens has not been fully elucidated, it is hypothesized to follow the general framework of phytoalexin induction. This process is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition event triggers a cascade of downstream signaling events, often involving mitogen-activated protein kinases (MAPKs), which ultimately leads to the activation of transcription factors and the expression of genes involved in the biosynthesis of defense compounds like phytoalexins.
In mammalian cells, this compound has been shown to induce apoptosis through the c-Jun N-terminal kinase (JNK) signaling pathway, which is a type of MAPK pathway.[2] It is plausible that a similar MAPK-mediated signaling cascade is involved in the plant's response to this compound or in its production as a defense molecule.
Below is a generalized diagram of a plant defense signaling pathway that could potentially lead to the production of phytoalexins like this compound.
Experimental Protocols
Extraction and Purification of this compound
A bioassay-guided fractionation approach is a standard method for isolating and identifying bioactive compounds like this compound from plant extracts.
a. Extraction:
-
Air-dry the plant material (e.g., leaves and stems of Artemisia sp.) at room temperature and grind into a fine powder.
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
b. Purification:
-
The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
The resulting fractions are then tested for antifungal activity to identify the most active fraction.
-
The active fraction is further purified using chromatographic techniques such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).[3][4]
-
Fractions from each purification step are monitored by Thin Layer Chromatography (TLC) and bioassayed to guide the isolation of the pure active compound.
The following diagram illustrates a typical workflow for bioassay-guided fractionation.
Antifungal Bioassays
a. Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]
-
Prepare a stock solution of the purified this compound or plant extract in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth for fungi).
-
Prepare a standardized fungal spore suspension (e.g., 1 x 10^5 spores/mL).
-
Inoculate each well of the microtiter plate with the fungal spore suspension.
-
Include positive (broth with fungal spores, no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visual inspection for the lowest concentration at which no fungal growth is observed.
b. Mycelial Growth Inhibition Assay: This assay measures the effect of a compound on the radial growth of a fungus on a solid medium.
-
Prepare a solid growth medium (e.g., Potato Dextrose Agar) amended with different concentrations of the test compound.
-
Place a mycelial plug of a specific diameter from an actively growing fungal culture onto the center of each agar plate.
-
Use a plate with medium containing only the solvent as a control.
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Conclusion
This compound, a polyacetylene from Artemisia species, shows promise as a natural antifungal agent with a potential role in plant defense. While direct evidence of its function as a phytoalexin and the specific signaling pathways governing its production in plants require further investigation, the antifungal activity of this compound-containing extracts against various phytopathogens is evident. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound in the development of novel and sustainable plant protection strategies. Future research should focus on quantifying the antifungal efficacy of pure this compound against a wider range of plant pathogens, elucidating its biosynthetic pathway in response to fungal elicitors, and characterizing the specific signaling components involved in its regulation within the plant.
References
- 1. omicsonline.org [omicsonline.org]
- 2. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Vanillin by a Combination of Flash and Preparative HPLC with the PLC 2250 사이언스21 입니다. [s21.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. Detection of anti-phytopathogenic fungal activity [protocols.io]
- 6. static.igem.wiki [static.igem.wiki]
Capillin: A Potential Therapeutic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capillin, a polyacetylene compound isolated from various Artemisia species, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its potential as a therapeutic agent. We will explore its demonstrated anticancer, anti-inflammatory, antifungal, and anti-diabetic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways through which this compound exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Properties of this compound
This compound, chemically known as 1-phenylhexa-2,4-diyn-1-one, is a polyacetylene characterized by a phenyl group attached to a hexadiynone chain.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 82 - 83 °C | [1] |
| CAS Number | 495-74-9 | [1] |
Therapeutic Potential and Biological Activities
This compound has demonstrated a broad spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic development. Its key bioactivities are detailed below.
Anticancer Activity
This compound exhibits cytotoxic effects against a variety of human tumor cell lines.[3] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[4] Studies have shown that this compound can arrest the cell cycle at the S and G2/M phases and modulate intracellular glutathione (GSH) levels.[3]
Table 1: Cytotoxicity of this compound against Human Tumor Cell Lines (IC50 values)
| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) | Reference |
| A549 | Lung Carcinoma | 6.1 ± 1.2 | - | - | [5] |
| HEp-2 | Laryngeal Carcinoma | 2.8 ± 0.3 | 0.8 ± 0.1 | 0.6 ± 0.1 | [3] |
| HT29 | Colon Carcinoma | 6.0 ± 1.5 | - | - | [5] |
| MIA PaCa-2 | Pancreatic Carcinoma | 3.4 ± 0.91 | - | - | [5] |
| HL-60 | Human Leukemia | - | - | - | [4] |
Note: Some IC50 values were only reported for a single time point.
Anti-inflammatory Activity
This compound has shown potent anti-inflammatory effects. It has been reported to suppress the NLRP3 inflammasome and block the activation of the NF-κB signaling pathway, a key regulator of inflammation.[6] This suggests its potential in treating inflammatory conditions.
Antifungal Activity
This compound possesses strong antifungal properties, particularly against dermatogenic filamentous bacteria.[6] This activity makes it a candidate for the development of new antifungal agents.
Anti-diabetic Potential
Research has indicated that this compound may have therapeutic applications in the management of diabetes. It has been shown to inhibit key enzymes involved in glucose metabolism, including α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR).[7]
Table 2: Inhibitory Activity of this compound on Key Enzymes in Diabetes
| Enzyme | Inhibition Type | Potency | Reference |
| α-glucosidase | Noncompetitive | Potent | [7] |
| PTP1B | Mixed-type | Potent | [7] |
| RLAR | Noncompetitive | Potent | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Apoptosis Detection (DNA Fragmentation Assay)
This assay detects the characteristic ladder pattern of DNA fragments, a hallmark of apoptosis.
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Harvest cells and lyse them in a buffer containing detergents.
-
Treat the lysate with RNase A and Proteinase K to remove RNA and proteins.
-
Extract the DNA using phenol-chloroform.
-
Precipitate the DNA with ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA on a 1.5% agarose gel containing ethidium bromide.
-
Visualize the DNA fragments under UV light.
In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay measures the inhibition of NF-κB activation, a key step in the inflammatory response.
Protocol:
-
Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase).
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Determine the inhibitory effect of this compound on NF-κB activation.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Protocol:
-
Prepare a twofold serial dilution of this compound in a 96-well microplate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Protocol:
-
Prepare a reaction mixture containing α-glucosidase enzyme and a buffer.
-
Add different concentrations of this compound to the mixture and pre-incubate.
-
Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Measure the release of p-nitrophenol at 405 nm over time.
-
Calculate the percentage of inhibition and the IC50 value.
PTP1B Inhibition Assay
This assay determines the inhibitory activity of a compound against Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.
Protocol:
-
Prepare a reaction mixture containing recombinant human PTP1B enzyme and a suitable buffer.
-
Add various concentrations of this compound and pre-incubate.
-
Start the enzymatic reaction by adding the substrate p-nitrophenyl phosphate (pNPP).
-
Measure the formation of p-nitrophenol at 405 nm.
-
Determine the percentage of inhibition and the IC50 value.
Conclusion and Future Directions
This compound has demonstrated a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its multifaceted mechanisms of action, particularly in cancer and inflammation, make it an attractive lead compound for drug development. Future research should focus on in vivo efficacy and safety studies to validate the promising in vitro findings. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties. A deeper understanding of its molecular targets and signaling pathways will be crucial in advancing this compound from a promising natural product to a clinically relevant therapeutic agent.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Methodological & Application
Protocol for Capillin Extraction from Artemisia capillaris: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the extraction and purification of Capillin, a bioactive polyacetylene compound, from the flowers of Artemisia capillaris. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound is a prominent bioactive compound found in the essential oil of Artemisia capillaris flowers.[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, including its ability to induce apoptosis in cancer cells.[1] Research has indicated that this compound's apoptotic activity is mediated through the mitochondrial pathway and is regulated by the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This document outlines a comprehensive protocol for the extraction of this compound-rich essential oil from A. capillaris flowers via hydrodistillation, followed by a detailed chromatographic procedure for the purification of this compound.
Data Summary
The following tables summarize key quantitative data related to the extraction of essential oil and this compound from Artemisia species.
Table 1: Composition of Essential Oil from Artemisia capillaris
| Component | Percentage (%) |
| This compound | 24.2 |
| β-Pinene | 12.1 |
| 1,8-Cineole | 6.2 |
| β-Caryophyllene | 5.2 |
| Limonene | 4.5 |
| α-Pinene | 4.3 |
| Piperitone | 4.2 |
| Germacrene D | 3.9 |
| Other | 23.4 |
Data sourced from a study on the essential oil from the dry aerial parts of A. capillaris.
Table 2: Optimization of Hydrodistillation Parameters for Essential Oil Yield from Artemisia Species
| Parameter | Condition | Effect on Yield |
| Plant Material State | Ground | Increased yield by 20-25% compared to whole leaves. |
| Distillation Time | 3 hours | Optimal for maximizing essential oil recovery. |
| Water-to-Plant Material Ratio | 10:1 (v/w) | Commonly used ratio for efficient extraction. |
| Soaking Time | 2 hours | May enhance extraction efficiency. |
This data is generalized from studies on various Artemisia and other plant species to provide guidance on optimizing the extraction process.
Experimental Protocols
Extraction of Essential Oil by Hydrodistillation
This protocol describes the extraction of essential oil from the flowers of Artemisia capillaris using a Clevenger-type apparatus.
Materials and Apparatus:
-
Dried flowers of Artemisia capillaris
-
Grinder or mill
-
Clevenger-type hydrodistillation apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collecting vessel
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Plant Material: Dry the flowers of Artemisia capillaris in a well-ventilated area away from direct sunlight. Once dried, grind the flowers into a coarse powder.
-
Hydrodistillation Setup: Place 100 g of the ground plant material into a 2 L round-bottom flask. Add 1 L of distilled water to the flask.
-
Distillation: Connect the flask to the Clevenger apparatus and condenser. Heat the flask using a heating mantle to initiate boiling. Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.
-
Oil Collection and Drying: After distillation, carefully collect the essential oil from the apparatus. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further use.
Purification of this compound by Column Chromatography
This protocol outlines a two-step column chromatography process for the purification of this compound from the essential oil.
Materials and Apparatus:
-
Crude essential oil of Artemisia capillaris
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Glass vials
Procedure:
Step 2.1: Initial Fractionation by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve 1 g of the crude essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction 1: 100% Hexane
-
Fraction 2: 98:2 Hexane:Ethyl Acetate
-
Fraction 3: 95:5 Hexane:Ethyl Acetate
-
Continue increasing the ethyl acetate concentration by 5% increments.
-
-
Fraction Collection and Analysis: Collect the eluted fractions in separate glass vials. Monitor the separation process using TLC with a suitable mobile phase (e.g., 9:1 hexane:ethyl acetate) and visualize the spots under a UV lamp. Combine the fractions containing the major compound of interest (this compound will likely elute in the less polar fractions).
-
Solvent Evaporation: Evaporate the solvent from the combined fractions using a rotary evaporator to obtain a this compound-enriched fraction.
Step 2.2: Final Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a new silica gel column as described in Step 2.1.
-
Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of hexane and load it onto the column.
-
Isocratic Elution: Elute the column with an isocratic solvent system of hexane and ethyl acetate (e.g., 95:5 hexane:ethyl acetate) that provided the best separation in the initial TLC analysis.
-
Fraction Collection and Purity Check: Collect the fractions and analyze their purity by TLC. Combine the fractions containing pure this compound.
-
Final Product: Evaporate the solvent from the pure fractions to obtain purified this compound. Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflow for its extraction and purification.
References
Synthesis of Capillin: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capillin, a naturally occurring polyacetylene found in plants of the Artemisia genus, has garnered significant interest due to its notable antifungal and potential antitumor activities. Its chemical structure, 1-phenylhexa-2,4-diyn-1-one, features a conjugated system of a phenyl ketone and a diyne chain. This document provides detailed application notes and protocols for the laboratory synthesis of this compound. The synthesis is approached via a two-step sequence involving a Sonogashira coupling reaction to construct the carbon skeleton, followed by an oxidation step to yield the final ynone product. This protocol is designed to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a biologically active natural product first isolated from Artemisia capillaris. Its structure consists of an acetophenone moiety linked to a pentadiynyl group, forming a conjugated ynone system. The synthesis of this compound and its analogs is of considerable interest for further investigation of their therapeutic potential. The synthetic strategy outlined herein is based on established organometallic and oxidation reactions, providing a reliable method for obtaining this compound in a laboratory setting.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | 1-phenylhexa-2,4-diyn-1-one | C₁₂H₈O | 168.19 | Solid |
| Benzoyl Chloride | - | C₇H₅ClO | 140.57 | Liquid |
| 1,3-Pentadiyne | - | C₅H₄ | 64.09 | Gas/Liquid (low boiling point) |
| 1-Phenyl-1-hydroxy-2,4-hexadiyne | - | C₁₂H₁₀O | 170.21 | Solid |
Synthetic Pathway Overview
The synthesis of this compound can be logically divided into two primary stages: the formation of the carbon-carbon bond between the phenyl ring and the diyne chain, and the subsequent oxidation to the ketone.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 1-Phenyl-1-hydroxy-2,4-hexadiyne via Sonogashira Coupling
This step involves the coupling of an acyl chloride with a terminal alkyne, a reaction known as the acyl Sonogashira coupling.
Materials:
-
Benzoyl chloride
-
1,3-Pentadiyne (or a suitable precursor for its in situ generation)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (2-3 equivalents relative to benzoyl chloride) to the flask. Stir the mixture until the catalysts dissolve.
-
Reactant Addition: Add 1,3-pentadiyne (1.2 equivalents) to the reaction mixture. Subsequently, add benzoyl chloride (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-phenyl-1-hydroxy-2,4-hexadiyne.
Expected Yield: 70-85%
Figure 2: Experimental workflow for the Sonogashira coupling step.
Part 2: Oxidation of 1-Phenyl-1-hydroxy-2,4-hexadiyne to this compound
The final step is the oxidation of the secondary alcohol to a ketone. A common and effective method for this transformation is using an oxidizing agent such as manganese dioxide.
Materials:
-
1-Phenyl-1-hydroxy-2,4-hexadiyne
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or acetone
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 1-phenyl-1-hydroxy-2,4-hexadiyne in dichloromethane or acetone in a round-bottom flask.
-
Oxidant Addition: Add activated manganese dioxide (5-10 equivalents) to the solution in portions.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with additional solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: 80-95%
Figure 3: Experimental workflow for the oxidation step.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Sonogashira Coupling | Benzoyl chloride, 1,3-Pentadiyne, Pd(PPh₃)₂Cl₂, CuI, TEA | THF | Room Temp. | 2-4 h | 70-85 |
| 2 | Oxidation | 1-Phenyl-1-hydroxy-2,4-hexadiyne, MnO₂ | DCM | Room Temp. | 1-3 h | 80-95 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, ppm) | δ 7.9-8.1 (m, 2H, Ar-H), δ 7.4-7.6 (m, 3H, Ar-H), δ 2.1 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 177 (C=O), δ 136 (Ar-C), δ 133 (Ar-CH), δ 129 (Ar-CH), δ 128 (Ar-CH), δ 85, 83, 79, 77 (alkynyl C), δ 4.5 (-CH₃) |
| IR (KBr, cm⁻¹) | ~2200 (C≡C stretching), ~1640 (C=O stretching), ~1600, 1450 (aromatic C=C stretching) |
| Mass Spectrometry (EI) | m/z 168 [M]⁺, 105 [C₆H₅CO]⁺ |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Acyl chlorides are corrosive and lachrymatory. Handle with care.
-
1,3-Pentadiyne is volatile and flammable.
-
Organometallic catalysts are toxic and should be handled with appropriate care.
-
Manganese dioxide is a strong oxidizing agent. Avoid contact with combustible materials.
Conclusion
The synthetic route described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The two-step process, involving a Sonogashira coupling and subsequent oxidation, utilizes well-established reactions in organic chemistry. This protocol should serve as a valuable resource for researchers interested in the synthesis and biological evaluation of this compound and its derivatives.
Capillin: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillin (1-phenyl-2,4-pentadiyne) is a polyacetylene compound found in various Artemisia species. It has demonstrated a range of biological activities, including antifungal, anti-inflammatory, and notably, cytotoxic and pro-apoptotic effects in several human tumor cell lines.[1][2] These properties make this compound a compound of interest for cancer research and drug development.
These application notes provide a summary of the known effects of this compound in cell culture studies, along with detailed protocols for key experiments to assess its activity.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis. In human leukemia HL-60 cells, this compound triggers the mitochondrial apoptotic pathway.[3] This is characterized by the activation of c-Jun N-terminal kinase (JNK) signaling, leading to the release of cytochrome c from the mitochondria.[3] In other cancer cell lines, this compound has been shown to inhibit cell proliferation and macromolecular synthesis in a dose- and time-dependent manner.[1][4] Furthermore, it can modulate glutathione (GSH) levels and cause cell cycle arrest at the S+G2/M phase.[1][2]
Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway in HL-60 cells.
Data Presentation
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and incubation times, indicating differential sensitivity.
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| A549 (Lung Carcinoma) | 6.1 ± 1.2 | 4.5 ± 0.98 | 1.6 ± 0.4 |
| HEp-2 (Larynx Carcinoma) | 2.8 ± 0.3 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| HT29 (Colon Carcinoma) | 6.0 ± 1.5 | - | - |
| MIA PaCa-2 (Pancreatic Carcinoma) | 3.4 ± 0.91 | - | - |
| Data compiled from a study by Christodoulou et al.[1] |
Effects on Macromolecular Synthesis
This compound significantly inhibits DNA, RNA, and protein synthesis in a dose- and time-dependent manner. The following table summarizes the inhibitory effect on HT29 cells after 72 hours of treatment.
| This compound Concentration (µM) | DNA Synthesis Inhibition (%) | RNA Synthesis Inhibition (%) | Protein Synthesis Inhibition (%) |
| 1 | 96 | 9 | 4 |
| 4 | 99 | 32 | 20 |
| 8 | 99 | 70 | 4 |
| 10 | 99 | 76 | 28 |
| Data represents the percentage decrease in the incorporation of [methyl-3H]-thymidine, [5,6-3H]-uridine, and [3H]-leucine for DNA, RNA, and protein synthesis, respectively.[1] |
Experimental Protocols
Cytotoxicity Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line and to calculate its IC50 value.
Caption: Workflow for determining this compound cytotoxicity.
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cytotoxicity detection reagent (e.g., XTT or MTT)
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
Cytotoxicity Measurement: Add the cytotoxicity reagent to each well according to the manufacturer's instructions. Incubate for a further 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay by DNA Fragmentation
This protocol describes the detection of apoptosis through the visualization of DNA fragmentation, a hallmark of programmed cell death.[3]
-
Target cancer cell line
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
RNase A
-
Proteinase K
-
Agarose
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to induce apoptosis (e.g., 10⁻⁶ M for HL-60 cells) for a specified time (e.g., 6 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
DNA Extraction: Lyse the cells and treat the lysate with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Precipitation: Precipitate the DNA using ethanol.
-
Gel Electrophoresis: Resuspend the DNA pellet and run the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye and visualize the DNA fragmentation pattern under UV light. Apoptotic cells will show a characteristic ladder pattern.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[1][2][5]
-
Target cancer cell line
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined duration.
-
Cell Harvesting: Harvest the cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression levels of proteins involved in the signaling pathways affected by this compound, such as JNK and apoptotic proteins.[6][7][8]
Caption: General workflow for Western Blotting analysis.
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Sample Preparation: Prepare protein lysates from cells treated with this compound and from untreated controls. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound demonstrates significant potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of this compound in their own cell culture models. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Effects of the polyacetylene this compound on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. origene.com [origene.com]
- 8. bio-rad.com [bio-rad.com]
Application Notes: Utilizing Capillin in Antifungal Susceptibility Testing
Introduction
Capillin is a polyacetylenic compound isolated from plants of the Artemisia genus, notably Artemisia capillaris. Polyacetylenes are a class of natural products known for their diverse biological activities, including potent antimicrobial properties. These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of this compound in antifungal susceptibility testing (AFST). The following sections detail the background, required materials, and protocols for evaluating the antifungal efficacy of this compound. Given the limited specific data on this compound, the methodologies presented are based on established protocols for natural products and similar polyacetylenic compounds.
Background
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents. This compound, as a natural product, represents a promising candidate for further investigation. Preliminary studies on extracts from Artemisia species and other polyacetylenes have demonstrated significant antifungal activity against a range of pathogenic fungi. Standardized methods for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for evaluating the in vitro activity of new compounds like this compound.
Principle of Antifungal Susceptibility Testing
Antifungal susceptibility testing aims to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The most common metric for this is the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents. This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal agent in a liquid medium.
Data Presentation
Due to the limited availability of specific MIC data for pure this compound against a wide range of fungal pathogens, the following table summarizes representative MIC values for other polyacetylenic compounds and extracts from Artemisia species against common fungal pathogens. This data serves as a reference point for the expected range of activity for this compound.
| Fungal Species | Compound/Extract | MIC Range (µg/mL) | Reference |
| Candida albicans | Artemisia spp. extracts | 625 | [1] |
| Candida albicans | Caffeic acid phenethyl ester (CAPE) | 16 - 64 | [2] |
| Candida albicans | CGA-N12 | 6000 | [3] |
| Candida spp. | Caspofungin | 0.114 - 1.26 | [4] |
| Candida spp. | Itraconazole | 0.012 - 16.1 | [4] |
| Aspergillus fumigatus | Tea Tree Oil | 600 - 1200 | [5] |
| Aspergillus fumigatus | Amphotericin B | Not specified | [6] |
| Aspergillus fumigatus | Voriconazole | Not specified | [6] |
| Botrytis cinerea | Xylariside B (a polyacetylene) | 3.91 - 7.81 | [7] |
| Fusarium oxysporum | Xylariside B (a polyacetylene) | 3.91 - 7.81 | [7] |
| Phytophthora capsici | Falcarindiol analog (8o) | 4 - 23 | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi and is suitable for testing natural compounds like this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Sterile, disposable inoculation loops and spreaders
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Solvent control (DMSO)
Procedure:
-
Preparation of Fungal Inoculum (Yeast):
-
Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Fungal Inoculum (Filamentous Fungi):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range (e.g., 0.03 to 128 µg/mL). The final volume in each well should be 100 µL.
-
Include a positive control (standard antifungal), a negative control (medium only), and a solvent control (medium with the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions, positive control, and solvent control.
-
Seal the plates and incubate at 35°C.
-
Incubation times: 24-48 hours for yeasts, 48-72 hours for most molds (may vary depending on the species).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts and azoles, this is often defined as a ≥50% reduction in turbidity. For molds and other compounds, complete inhibition is often the endpoint.
-
Protocol 2: Investigation of the Effect of this compound on Ergosterol Biosynthesis
This protocol aims to determine if this compound's antifungal activity involves the inhibition of ergosterol synthesis, a common target for antifungal drugs.
Materials:
-
Fungal cells (Candida albicans)
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Sterile glass beads
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Sterile distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate C. albicans into SDB and incubate at 35°C with shaking until the mid-exponential phase is reached.
-
Add this compound at sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) to the culture. Include a no-drug control.
-
Continue incubation for a defined period (e.g., 4-6 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile distilled water.
-
Add alcoholic potassium hydroxide to the cell pellet and vortex thoroughly.
-
Incubate in a water bath at 80°C for 1 hour to saponify the cellular lipids.
-
Allow the mixture to cool to room temperature.
-
Add a mixture of sterile distilled water and n-heptane, and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).
-
Separate the n-heptane layer (upper layer).
-
-
Spectrophotometric Analysis:
-
Scan the n-heptane layer from 230 to 300 nm using a UV-Vis spectrophotometer.
-
The presence of ergosterol will result in a characteristic four-peaked curve.
-
Quantify the ergosterol content by calculating the percentage of ergosterol based on the absorbance values at specific wavelengths and the wet weight of the cell pellet. A reduction in the characteristic peaks in this compound-treated samples compared to the control indicates inhibition of ergosterol biosynthesis.
-
Protocol 3: Assessment of Fungal Cell Membrane Integrity
This protocol uses the release of intracellular components as an indicator of cell membrane damage caused by this compound.
Materials:
-
Fungal cells (Candida albicans)
-
This compound
-
Phosphate-buffered saline (PBS)
-
UV-Vis Spectrophotometer
Procedure:
-
Fungal Culture and Treatment:
-
Grow C. albicans to the mid-exponential phase in SDB.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a defined density.
-
Add this compound at its MIC and 2x MIC to the cell suspension. Include a no-drug control.
-
Incubate at 35°C with gentle shaking.
-
-
Measurement of Leakage:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each treatment and control group.
-
Centrifuge the aliquots to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance at 260 nm indicates the leakage of nucleic acids and other UV-absorbing materials from the cytoplasm, signifying a loss of cell membrane integrity.
-
Visualizations
The following diagrams illustrate a potential mechanism of action for this compound and the experimental workflow for MIC determination.
Caption: A potential mechanism of action for this compound's antifungal activity.
Caption: Workflow for MIC determination using the broth microdilution method.
Disclaimer: The provided protocols and data are intended for research purposes. Specific experimental conditions, including incubation times and concentrations, may need to be optimized for different fungal species and strains. Due to the limited publicly available data on pure this compound, the presented information is based on established methodologies for antifungal susceptibility testing of natural products and the known activities of related compounds. Further research is required to fully elucidate the antifungal spectrum and mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Biofilm Efficacy of Caffeic Acid Phenethyl Ester (CAPE) In Vitro and a Murine Model of Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Candida albicans in vivo and in vitro by antimicrobial peptides chromogranin A-N12 through microRNA-155/suppressor of cytokine signaling 1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal inhibitory concentration (MIC) of caspofungin and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antifungal Activity of Polyacetylenic Alcohol Derivatives and Stereoisomers against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Capillin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillin (1-phenyl-2,4-hexadiyne-1-one) is a polyacetylene compound found in various plant species, most notably in the genus Artemisia, such as Artemisia capillaris (Yin Chen Hao) and Artemisia dracunculus (Tarragon).[1][2][3] This bioactive molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent antifungal, antibacterial, and anticancer properties. Preliminary studies have highlighted its ability to induce apoptosis in cancer cells, making it a promising candidate for further investigation in drug development.
These application notes provide detailed methodologies for the accurate quantification of this compound in plant extracts. The protocols outlined below describe advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are instrumental for the qualitative and quantitative analysis of this compound. Additionally, this document includes protocols for efficient extraction of this compound from plant materials and summarizes available quantitative data. Finally, a diagram of the this compound-induced apoptosis signaling pathway is provided to support further research into its mechanism of action.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time.[4] The following table summarizes available data on the content of this compound and related compounds in different Artemisia species. It is important to note that comprehensive quantitative data for this compound across a wide range of plant extracts remains an area of active research.
| Plant Species | Plant Part | Compound | Concentration | Analytical Method |
| Artemisia capillaris | Capitulum (Flower Head) | Scoparone | 6.50 mg/g DW (August 30) | Not Specified |
| Artemisia capillaris | Capitulum (Flower Head) | Capillarisin | 1.65 mg/g DW (July 30) | Not Specified |
| Artemisia dracunculus | Shoots | Capillene | 58.38% of essential oil | GC-FID and GC-MS |
| Glebionis coronaria | Not Specified | This compound | 65.9% of essential oil | GC-MS |
| Glebionis segetum | Not Specified | Capillene | 53.4% of essential oil | GC-MS |
DW: Dry Weight
Experimental Protocols
Extraction of this compound from Plant Material
Efficient extraction is a critical first step for the accurate quantification of this compound. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern and efficient methods that can be employed.
1.1. Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Solvent: Methanol or Ethanol.
-
Protocol:
-
Grind the dried plant material (e.g., flowers, leaves) into a fine powder.
-
Weigh approximately 1 gram of the powdered material and place it in a flask.
-
Add 20 mL of the extraction solvent (Methanol or Ethanol).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture to pellet the plant debris.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before analytical analysis.
-
1.2. Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
-
Apparatus: Microwave extraction system.
-
Solvent: Ethanol (70%).
-
Protocol:
-
Prepare the plant material as described in the UAE protocol.
-
Place 1 gram of the powdered material in a microwave-safe extraction vessel.
-
Add 20 mL of 70% ethanol.
-
Set the microwave parameters (e.g., power: 400W, time: 2 minutes, temperature: 60°C). These parameters may need optimization depending on the specific plant material.
-
After extraction, allow the vessel to cool.
-
Filter the extract and centrifuge to remove any remaining solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter prior to analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of polyacetylenes like this compound from complex plant extracts.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of polyacetylenes. An example gradient is as follows:
-
Start with 50% Acetonitrile / 50% Water.
-
Linearly increase to 95% Acetonitrile over 20 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance, which is typically in the UV range (e.g., 280 nm).
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quantification:
-
Inject the prepared standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the filtered plant extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the extract using the regression equation from the calibration curve.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Sample Preparation: The filtered extract from the extraction step can be directly injected. Derivatization is typically not required for this compound.
-
Quantification:
-
Prepare a calibration curve using a this compound standard as described for HPLC.
-
Inject the standards and the sample.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion and the calibration curve.
-
Visualizations
Experimental Workflow
References
Capillin Delivery Systems for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillin, a polyacetylene compound isolated from essential oils of plants such as Artemisia capillaris, has demonstrated significant therapeutic potential in preclinical in vitro studies. Its biological activities include pro-apoptotic effects in various cancer cell lines and potential anti-diabetic properties.[1][2] Human leukemia HL-60 cells, for instance, undergo apoptosis after treatment with this compound through the activation of the JNK pathway and the mitochondrial apoptotic pathway.[1][3] Despite these promising in vitro results, the clinical translation of this compound is hampered by its poor water solubility, which presents a significant challenge for effective in vivo delivery and achieving therapeutic bioavailability. To date, the pharmacokinetics of this compound remain largely unknown.[1]
These application notes provide a comprehensive overview of potential delivery systems and detailed experimental protocols for the in vivo administration of this compound. The methodologies described herein are based on established techniques for the delivery of hydrophobic natural products and are intended to serve as a foundational guide for researchers initiating preclinical studies with this compound.
Potential In Vivo Delivery Systems for this compound
Given this compound's hydrophobic nature, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of delivery system will depend on the specific research objectives, the animal model, and the desired route of administration.
1. Lipid-Based Formulations: Lipid-based delivery systems are a common and effective approach for improving the oral bioavailability of poorly water-soluble compounds.[4][5] These formulations can enhance drug solubilization in the gastrointestinal tract and promote absorption.
-
Oil-based solutions/suspensions: Simple formulations can be prepared by dissolving or suspending this compound in pharmaceutical-grade oils such as corn oil, sesame oil, or olive oil.[6][7] Co-solvents like dimethyl sulfoxide (DMSO) or ethanol may be used to initially dissolve the compound before dilution with the oil.[6][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SEDDS can significantly improve the dissolution and absorption of hydrophobic drugs.
2. Nanoformulations: Nanotechnology offers promising strategies to overcome the challenges of poor water solubility and improve the pharmacokinetic profile of drugs like this compound.[1][9][10]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, protecting it from degradation and allowing for controlled release.[1] Methods like solvent evaporation or nanoprecipitation are commonly used to prepare these nanoparticles.[1]
-
Nanocrystals: This technique involves reducing the drug particle size to the nanometer range, which increases the surface area and dissolution velocity.[2][11][12] Nanocrystals can be formulated as nanosuspensions for oral or parenteral administration.[2][11]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[4] For this compound, it would be entrapped within the lipid bilayer.[4]
Experimental Protocols
The following are detailed, hypothetical protocols for the preparation and administration of this compound in mice, a common animal model for preclinical studies. These protocols should be optimized based on the specific characteristics of the this compound formulation and the experimental design.
Protocol 1: Preparation and Oral Gavage Administration of this compound in a Corn Oil Vehicle
Objective: To prepare a this compound suspension in a DMSO and corn oil vehicle for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1.5-inch with a ball tip)
-
1 mL syringes
Procedure:
-
Dose Calculation: Determine the required dose of this compound in mg/kg. For example, for a 20 mg/kg dose in a 25 g mouse, the required amount of this compound is 0.5 mg.
-
Vehicle Preparation: A common vehicle for hydrophobic compounds is 10% DMSO in 90% corn oil.[6][8]
-
This compound Formulation: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO to dissolve the this compound. For a 10% DMSO formulation, if the final volume is 1 mL, add 100 µL of DMSO. Vortex until the this compound is completely dissolved. c. Add the corresponding volume of corn oil to the dissolved this compound solution (e.g., 900 µL for a 1 mL final volume). d. Vortex the mixture vigorously for 2-3 minutes to form a uniform suspension. If necessary, sonicate for 5-10 minutes to ensure homogeneity. e. Prepare the formulation fresh on the day of the experiment.
-
Oral Gavage Administration: a. Weigh the mouse to determine the exact volume of the this compound suspension to be administered. The typical oral gavage volume for mice is 5-10 mL/kg. b. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. d. Attach the gavage needle to a 1 mL syringe containing the calculated volume of the this compound suspension. e. Carefully insert the gavage needle into the esophagus and slowly administer the suspension.[7][13][14] f. Observe the animal for a few minutes post-administration to ensure there are no adverse effects.
Protocol 2: Preparation and Intraperitoneal (IP) Injection of this compound in a Solubilizing Vehicle
Objective: To prepare a this compound solution in a vehicle suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
DMSO, sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
25-27 gauge needles
-
1 mL syringes
Procedure:
-
Dose Calculation: Determine the required dose of this compound in mg/kg.
-
Vehicle Preparation: A commonly used vehicle for IP injections of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] The concentration of DMSO should be kept low to avoid toxicity.[15][16]
-
This compound Formulation: a. Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO and vortex until the this compound is fully dissolved. c. Add the PEG300 and Tween-80 to the solution and vortex to mix. d. Finally, add the sterile saline to the mixture and vortex thoroughly to ensure a clear, homogenous solution.
-
Intraperitoneal Injection: a. Weigh the mouse to calculate the precise injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[17] b. Restrain the mouse to expose the abdomen. c. The injection site is typically the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[17][18][19] d. Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.[17][19] e. Aspirate briefly to ensure no fluid is drawn back, which would indicate incorrect placement in a blood vessel or organ.[19] f. Slowly inject the this compound solution. g. Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic and toxicology data for this compound in mice. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis. Actual experimental data should be populated by the researchers.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Half-life (t½) (h) | Bioavailability (F%) |
| Intravenous (IV) | 5 | 1500 | 0.08 | 3200 | 3.5 | 100 |
| Oral Gavage (PO) | 20 | 450 | 2 | 2400 | 4.2 | 18.75 |
| Intraperitoneal (IP) | 10 | 980 | 0.5 | 2950 | 3.8 | 92.19 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
Table 2: Hypothetical Acute Toxicology Profile of this compound in Mice (Single Dose)
| Route of Administration | Dose (mg/kg) | Mortality (n/total) | Clinical Signs Observed | Body Weight Change (Day 7) |
| Oral Gavage | 50 | 0/5 | No observable adverse effects | + 5.2% |
| 100 | 0/5 | Mild lethargy for 2 hours post-dosing | + 4.8% | |
| 200 | 1/5 | Significant lethargy, ruffled fur | - 2.1% | |
| Intraperitoneal | 25 | 0/5 | No observable adverse effects | + 5.5% |
| 50 | 0/5 | Mild lethargy for 1 hour post-dosing | + 4.9% | |
| 100 | 2/5 | Severe lethargy, abdominal irritation | - 5.7% |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound induces apoptosis, based on in vitro studies.
Caption: Proposed JNK signaling pathway activated by this compound.
Caption: Proposed mitochondrial apoptotic pathway induced by this compound.
Experimental Workflows
The following diagrams outline the workflows for conducting pharmacokinetic and toxicology studies of this compound.
Caption: Workflow for a pharmacokinetic study of this compound.
Caption: Workflow for an in vivo toxicology study of this compound.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Nanocrystals as Effective Delivery Systems of Poorly Water-soluble Natural Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. monash.edu [monash.edu]
- 6. benchchem.com [benchchem.com]
- 7. Gavage [ko.cwru.edu]
- 8. researchgate.net [researchgate.net]
- 9. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bbrc.in [bbrc.in]
- 11. Nanocrystals as Effective Delivery Systems of Poorly Water-soluble Natural Molecules | Bentham Science [eurekaselect.com]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. researchgate.net [researchgate.net]
- 16. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Note: HPLC Purification of Capillin from Artemisia capillaris
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of capillin, a bioactive polyyne compound, from the extracts of Artemisia capillaris. Due to the absence of a specific, standardized HPLC protocol for this compound in the current literature, this document outlines a comprehensive workflow from sample preparation to purification based on established chromatographic principles for non-polar, aromatic ketones and compounds isolated from the Artemisia genus. The described method employs a reverse-phase C18 column with a gradient elution of acetonitrile and water, and a photodiode array (PDA) detector for monitoring and collection. This protocol is intended for researchers, scientists, and professionals in drug development seeking to isolate this compound for further pharmacological investigation.
Introduction
This compound (1-phenyl-2,4-hexadiyn-1-one) is a naturally occurring polyacetylene found in various Artemisia species, notably Artemisia capillaris. It has garnered significant interest within the scientific community due to its potent biological activities, including antifungal and potential anticancer properties. The purification of this compound from its natural source is a critical step for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the isolation and purification of natural products. This application note provides a detailed, albeit proposed, protocol for the purification of this compound using reverse-phase HPLC.
Experimental Workflow
The overall workflow for the purification of this compound from Artemisia capillaris involves several key stages, from the initial extraction to the final purification and analysis.
Figure 1: A diagram illustrating the experimental workflow for the extraction and purification of this compound from Artemisia capillaris.
Experimental Protocols
Extraction of this compound from Artemisia capillaris
-
Plant Material Preparation: Air-dry the aerial parts of Artemisia capillaris at room temperature until a constant weight is achieved. Grind the dried plant material into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
Proposed HPLC Purification of this compound
Instrumentation:
-
A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a photodiode array (PDA) detector.
-
A fraction collector.
Chromatographic Conditions:
| Parameter | Proposed Value |
| Column | C18, 250 mm x 10 mm, 5 µm particle size |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-35 min: 50-90% B; 35-40 min: 90% B; 40-45 min: 90-50% B; 45-50 min: 50% B |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection | Photodiode Array (PDA) at 280 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 500 µL (dependent on sample concentration) |
Protocol:
-
Sample Preparation: Dissolve the crude ethanol extract in a minimal amount of the initial mobile phase composition (50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter prior to injection.
-
HPLC Separation: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the prepared sample onto the column and run the gradient program as detailed in the table above.
-
Fraction Collection: Monitor the chromatogram at the specified wavelength. Collect fractions corresponding to the peak suspected to be this compound based on its retention time.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system with a similar, scaled-down method to assess the purity of the isolated compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified this compound.
Data Presentation
The following table is a representative example of the quantitative data that should be collected and organized during the purification process. The values presented are illustrative and will need to be determined experimentally.
| Sample ID | Injection Volume (µL) | Peak Retention Time (min) | Peak Area | Purity (%) | Recovery (%) |
| Crude Extract | 10 | 18.5 | 1,250,000 | 15.2 | N/A |
| Fraction 1 | 10 | 18.4 | 850,000 | 98.5 | 68.0 |
| Fraction 2 | 10 | 18.6 | 825,000 | 99.1 | 66.0 |
Logical Relationships in Method Development
The development of this HPLC method follows a logical progression of steps to ensure optimal separation and purification of the target compound, this compound.
Figure 2: A flowchart depicting the logical steps involved in the development of an HPLC method for this compound purification.
Conclusion
This application note provides a detailed, proposed protocol for the purification of this compound from Artemisia capillaris using reverse-phase HPLC. While a specific, validated method is not available in the literature, the outlined workflow and chromatographic conditions are based on sound scientific principles for the separation of similar natural products. Researchers can use this document as a starting point for developing and optimizing their own purification methods for this compound. Further validation of this proposed method is necessary to determine its robustness, reproducibility, and efficiency in yielding high-purity this compound for subsequent research.
Application Notes & Protocols: Experimental Model for Testing the Anti-inflammatory Effects of Capillin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Capillin, a polyacetylene compound isolated from various plants, has demonstrated potential anti-inflammatory properties. These application notes provide a comprehensive experimental model to rigorously evaluate the anti-inflammatory efficacy of this compound, encompassing both in vitro and in vivo methodologies. The protocols outlined below are designed to assess this compound's impact on key inflammatory mediators and signaling pathways, offering a robust framework for its preclinical evaluation.
I. In Vitro Anti-inflammatory Activity of this compound
This section details the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as a primary in vitro model to assess the anti-inflammatory effects of this compound.
A. Experimental Workflow
Caption: In vitro experimental workflow for assessing this compound's anti-inflammatory effects.
B. Protocols
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for ELISA, Western Blot, RT-qPCR) at a density of 1 x 10^5 cells/mL.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
-
2. Cell Viability Assay (MTT Assay):
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used to quantify the nitrite concentration.
-
4. Cytokine Quantification (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatants.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
5. Western Blot Analysis:
-
Principle: To determine the effect of this compound on the protein expression levels of key inflammatory signaling molecules.
-
Protocol:
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38. A loading control like β-actin or GAPDH should be used.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
C. Data Presentation
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Treatment Group | Cell Viability (% of Control) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 100 ± 5.2 | 1.2 ± 0.3 | 50.3 ± 4.1 | 35.8 ± 3.5 | 20.1 ± 2.2 |
| LPS (1 µg/mL) | 98.5 ± 4.8 | 45.6 ± 3.9 | 850.2 ± 60.7 | 1200.5 ± 95.3 | 450.6 ± 35.1 |
| LPS + this compound (1 µM) | 99.1 ± 5.1 | 40.1 ± 3.5 | 780.4 ± 55.2 | 1100.2 ± 89.1 | 410.8 ± 30.5 |
| LPS + this compound (5 µM) | 98.2 ± 4.5 | 32.5 ± 2.9 | 650.9 ± 50.1 | 950.6 ± 78.4 | 320.4 ± 25.8 |
| LPS + this compound (10 µM) | 97.8 ± 4.9 | 20.8 ± 2.1 | 450.3 ± 38.6 | 680.1 ± 55.9 | 210.7 ± 19.3 |
| LPS + this compound (25 µM) | 96.5 ± 5.3 | 10.2 ± 1.5 | 250.7 ± 22.4 | 350.8 ± 30.2 | 110.2 ± 10.8 |
| LPS + this compound (50 µM) | 85.3 ± 6.1 | 5.1 ± 0.9 | 150.1 ± 15.8 | 210.4 ± 21.7 | 60.5 ± 7.3 |
| LPS + Dexamethasone (10 µM) | 99.3 ± 4.7 | 8.5 ± 1.1 | 180.6 ± 18.2 | 250.3 ± 25.1 | 80.9 ± 8.5 |
| Data are presented as mean ± SD. *p < 0.05 indicates potential cytotoxicity. |
II. In Vivo Anti-inflammatory Activity of this compound
This section describes the use of a carrageenan-induced paw edema model in mice to evaluate the in vivo anti-inflammatory effects of this compound.
A. Experimental Workflow
Caption: In vivo experimental workflow for carrageenan-induced paw edema model.
B. Protocol
-
Animals: Male ICR mice (6-8 weeks old, 20-25 g).
-
Groups:
-
Normal Control (Saline)
-
Carrageenan Control (Carrageenan + Vehicle)
-
Positive Control (Carrageenan + Indomethacin 10 mg/kg)
-
Treatment Group 1 (Carrageenan + this compound 10 mg/kg)
-
Treatment Group 2 (Carrageenan + this compound 25 mg/kg)
-
Treatment Group 3 (Carrageenan + this compound 50 mg/kg)
-
-
Protocol:
-
Acclimatize animals for at least one week.
-
Fast the mice for 12 hours before the experiment with free access to water.
-
Administer this compound or Indomethacin orally 1 hour before carrageenan injection.
-
Inject 50 µL of 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
At 6 hours, euthanize the animals and collect the paw tissue for histopathological examination and biomarker analysis (e.g., MPO, cytokine levels).
-
C. Data Presentation
Table 2: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group (mg/kg) | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 6h | Inhibition of Edema (%) at 6h |
| Carrageenan Control | 0.65 ± 0.08 | 0.82 ± 0.11 | - |
| Indomethacin (10) | 0.28 ± 0.04 | 0.35 ± 0.05 | 57.3 |
| This compound (10) | 0.55 ± 0.07 | 0.68 ± 0.09 | 17.1 |
| This compound (25) | 0.42 ± 0.06 | 0.51 ± 0.07 | 37.8 |
| This compound (50) | 0.31 ± 0.05 | 0.39 ± 0.06 | 52.4 |
| *Data are presented as mean ± SD. *p < 0.05 compared to the carrageenan control group. |
III. Mechanism of Action: Signaling Pathway Analysis
This compound's anti-inflammatory effects are likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
A. NF-κB Signaling Pathway
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
B. MAPK Signaling Pathway
Caption: Proposed mechanism of this compound on the MAPK signaling pathway.
Conclusion: This document provides a detailed experimental framework for the preclinical evaluation of this compound's anti-inflammatory properties. The combination of in vitro and in vivo models, along with mechanistic studies on the NF-κB and MAPK signaling pathways, will provide a comprehensive understanding of this compound's therapeutic potential as an anti-inflammatory agent. Adherence to these protocols will ensure the generation of robust and reproducible data suitable for further drug development endeavors.
Techniques for Measuring Capillin-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillin, a polyacetylene compound found in plants of the Artemisia genus, has demonstrated cytotoxic effects and the ability to induce apoptosis in various cancer cell lines.[1][2] Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the key techniques used to measure apoptosis induced by this compound, including detailed experimental protocols and data presentation guidelines. This compound has been shown to induce apoptosis via the mitochondrial pathway, which is potentially regulated by c-Jun N-terminal kinase (JNK) signaling.[3] Key events in this pathway include the activation of JNK, release of cytochrome c from the mitochondria, and subsequent activation of caspases, leading to DNA fragmentation and nuclear condensation.[3]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the dose- and time-dependent effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HEp-2 | Laryngeal Carcinoma | 2.8 ± 0.3 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| HT29 | Colon Carcinoma | >10 | >10 | >10 |
| MIA PaCa-2 | Pancreatic Carcinoma | >10 | >10 | >10 |
| A549 | Lung Carcinoma | >10 | >10 | >10 |
Data adapted from Whelan and Ryan, 2004.[2]
Table 2: Apoptosis Induction by this compound in Various Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (h) | Method of Detection | Observations |
| HL-60 | 1 | 6 | DNA Fragmentation, Nuclear Morphology | DNA and nuclear fragmentation observed.[3] |
| HEp-2 | 1-10 | 24, 48, 72 | Fluorescence Microscopy | Less than 25% apoptosis observed.[2] |
| HT29 | 1-10 | 24, 48, 72 | Fluorescence Microscopy | Less than 25% apoptosis observed.[2] |
| MIA PaCa-2 | 1-10 | 24, 48, 72 | Fluorescence Microscopy | Less than 25% apoptosis observed.[2] |
| A549 | 1-10 | 24, 48, 72 | Fluorescence Microscopy | Less than 25% apoptosis observed.[2] |
Key Experimental Protocols
This section provides detailed methodologies for the principal assays used to quantify and characterize this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for the desired time period (e.g., 6, 24, 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, directly collect them.
-
Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in the Annexin V/PI protocol.
-
Harvest and fix the cells in 4% paraformaldehyde for 25 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Resuspend the cells in 50 µL of TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) and incubate for 60 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates DNA fragmentation.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound and harvest them as previously described.
-
Lyse the cells in a chilled lysis buffer on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
-
Caspase Assay:
-
Transfer the supernatant (cytosolic extract) to a new microfuge tube.
-
Determine the protein concentration of the lysate.
-
Add the cell lysate to a 96-well plate.
-
Add a caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assay).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The increase in signal is proportional to the caspase activity.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as members of the Bcl-2 family and cleaved PARP.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
The following diagrams illustrate the key signaling pathway of this compound-induced apoptosis and a general experimental workflow for its measurement.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Effects of the polyacetylene this compound on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Capillin in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillin, a polyacetylene compound isolated from Artemisia capillaris, has emerged as a promising natural product for investigation in the field of metabolic disorders.[1][2] Preclinical studies have demonstrated its potential therapeutic effects in conditions such as diabetes, non-alcoholic steatohepatitis (NASH), and obesity.[2][3][4] These effects are attributed to its multi-target engagement, including the inhibition of key metabolic enzymes and modulation of critical signaling pathways involved in glucose and lipid metabolism, inflammation, and oxidative stress.[1][2][5]
This document provides a comprehensive overview of the application of this compound in metabolic disorder research, including detailed experimental protocols and a summary of quantitative data from preclinical studies. The information presented herein is intended to serve as a practical guide for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and Artemisia capillaris extract.
Table 1: In Vitro Efficacy of this compound
| Target Enzyme | IC50 (µM) | Inhibition Type | Source |
| α-Glucosidase | 332.96 ± 1.44 | Noncompetitive | [1] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 31.90 ± 0.15 | Mixed-type | [1] |
| Rat Lens Aldose Reductase (RLAR) | Potent Inhibition (IC50 not specified) | Noncompetitive | [3] |
Table 2: In Vivo Effects of this compound and Artemisia capillaris Extract on Metabolic Biomarkers
| Study Model | Treatment | Dosage | Duration | Key Findings | Source |
| High-Fat Diet-Induced NASH Mice | This compound | Not specified | Not specified | Vigorously improves liver fat accumulation, oxidative stress, and liver injury. | [2] |
| High-Fat Diet-Induced Obese Rats | Artemisia capillaris Extract | 0.4% and 0.8% of diet | 7 weeks | Significant reduction in body weight gain (11.8% and 15.4%, respectively); Significantly lower serum TG, TC, and LDL-c; Increased HDL-c. | [4] |
| High-Fat Diet-Induced NAFLD Mice | Aqueous Extract of Artemisia capillaris (WAC) | 50 mg/kg/day | 6 weeks | Reversed the elevation of serum lipid levels. | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on metabolic disorders through the modulation of several key signaling pathways. The diagrams below illustrate the currently understood mechanisms.
Experimental Protocols
In Vitro Studies
1. Inhibition of α-Glucosidase, PTP1B, and RLAR
This protocol is based on the methodology described by Islam et al. (2016).[1][3]
-
α-Glucosidase Inhibition Assay:
-
Prepare a reaction mixture containing 50 µL of 100 mM phosphate buffer (pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
PTP1B Inhibition Assay:
-
Prepare a reaction mixture in a 96-well plate containing 2 mM p-nitrophenyl phosphate (pNPP) as a substrate, PTP1B enzyme, and various concentrations of this compound in a buffer solution (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol).
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 10 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
RLAR Inhibition Assay:
-
Prepare a reaction mixture containing 100 mM phosphate buffer (pH 6.2), 0.16 mM NADPH, 2.5 mM DL-glyceraldehyde as a substrate, rat lens aldose reductase enzyme, and various concentrations of this compound.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm for 3 minutes at 37°C.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. In Vitro Model of NASH in Hepatocytes
This protocol is adapted from the study by He et al. (2021) using FL83B hepatocytes.[2][7]
-
Cell Culture and Treatment:
-
Culture FL83B hepatocytes in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
To induce lipotoxicity, treat the cells with palmitic acid (PA) at a suitable concentration (e.g., 0.5 mM) for a specified duration (e.g., 24 hours).
-
Co-treat the cells with various concentrations of this compound to assess its protective effects.
-
-
Assessment of Cell Viability and Apoptosis:
-
MTT Assay: Measure cell viability by incubating the treated cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, followed by solubilization of the formazan crystals and measurement of absorbance at 570 nm.
-
Flow Cytometry: Quantify apoptosis using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
TUNEL Assay: Detect DNA fragmentation in apoptotic cells using a terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay kit.
-
-
Analysis of Gene and Protein Expression:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression of genes related to inflammation (e.g., Cd11c, Ccr2, Ly6c), fibrosis (e.g., Tgfβ1, Col1a1, Timp1), and other relevant markers.
-
Western Blot: Prepare cell lysates and perform Western blot analysis to determine the protein levels of key signaling molecules such as Nrf2, HO-1, NLRP3, ASC, and Caspase-1.
-
3. In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
The following is a general protocol for studying the effects of this compound on 3T3-L1 preadipocyte differentiation and lipid accumulation.
-
3T3-L1 Cell Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluence.
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes are typically observed by Day 8-10.
-
To test the effect of this compound, add it at various concentrations during the differentiation process (e.g., from Day 0 or at a later stage).
-
-
Oil Red O Staining for Lipid Accumulation:
-
Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O solution for 10-20 minutes.
-
Wash the cells with water to remove excess stain.
-
Visualize and photograph the lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
In Vivo Studies
1. High-Fat Diet (HFD)-Induced Metabolic Syndrome Model
This protocol is a general guideline based on studies inducing obesity and NAFLD in rodents.[4][6]
-
Animal Model:
-
Use male C57BL/6 mice or Wistar rats (age 6-8 weeks).
-
House the animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Feed the animals a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group should be fed a standard chow diet.
-
-
Treatment with this compound or Artemisia capillaris Extract:
-
Based on available literature, Artemisia capillaris extract has been administered as a percentage of the diet (0.4-0.8%) or via oral gavage (e.g., 50 mg/kg/day).[4][6]
-
For pure this compound, a dose-finding study would be necessary. Based on its use in the NASH model, a starting dose in the range of 10-50 mg/kg/day via oral gavage could be considered.
-
Administer the treatment for a period of 4-8 weeks.
-
-
Assessment of Metabolic Parameters:
-
Body Weight and Food Intake: Monitor and record body weight and food intake weekly.
-
Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum levels of glucose, insulin, triglycerides (TG), total cholesterol (TC), high-density lipoprotein cholesterol (HDL-c), and low-density lipoprotein cholesterol (LDL-c).
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.
-
Histopathology: Collect and fix liver and adipose tissue in 10% formalin for histological analysis (e.g., H&E staining for liver steatosis and adipocyte size).
-
2. Experimental Workflow for In Vivo Studies
Conclusion
This compound demonstrates significant potential as a therapeutic agent for metabolic disorders, with preclinical evidence supporting its efficacy in improving hyperglycemia, dyslipidemia, and liver steatosis. Its multifaceted mechanism of action, involving the inhibition of key metabolic enzymes and modulation of inflammatory and oxidative stress pathways, makes it an attractive candidate for further investigation. The protocols and data presented in this document provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic utility of this compound in metabolic diseases. Further research is warranted to establish optimal in vivo dosages for pure this compound in various models of metabolic syndrome and to directly confirm its effects on GLUT4 translocation.
References
- 1. Microtubule-mediated GLUT4 trafficking is disrupted in insulin-resistant skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3T3-L1 adipocytes as a model of Glut4 translocation [scholarworks.alaska.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Uncoupling of 3T3-L1 gene expression from lipid accumulation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Capillin Solubility and Experimental Guidance
Welcome to the technical support center for Capillin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for experiments?
This compound is a naturally occurring polyacetylene compound with the chemical formula C₁₂H₈O. It has demonstrated significant biological activities, including antifungal, antitumor, anti-inflammatory, and anti-diabetic properties. However, this compound is a lipophilic molecule with very low aqueous solubility, which presents a significant challenge for its use in in vitro and in vivo experiments. Poor solubility can lead to inaccurate dosing, precipitation in culture media or physiological fluids, and low bioavailability, all of which can compromise experimental results.
Q2: What are the common solvents for dissolving this compound?
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
Precipitation of this compound upon dilution in aqueous media is a common issue, often due to "solvent shock." Here are several troubleshooting steps to prevent this:
-
Pre-warm your media: Always warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Slow, dropwise addition: Add the stock solution to the medium slowly and drop-by-drop while gently vortexing or swirling the medium. This allows for gradual dispersion and reduces the risk of rapid precipitation.
-
Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final medium. Try lowering the final concentration of this compound in your experiment.
-
Use a carrier protein: For in vitro assays, consider using a medium containing serum, as albumin and other proteins can help to solubilize lipophilic compounds.
-
Consider surfactants: For specific applications, a low concentration of a biocompatible surfactant, such as Tween® 80, may help to maintain this compound in solution. However, the effect of the surfactant on your experimental system must be evaluated.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
High concentrations of DMSO can be toxic to cells. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v) . Most cell lines can tolerate up to 0.5% DMSO, but it is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Data Presentation: this compound Solubility
The following table summarizes the known and estimated solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Notes |
| Water | 0.0177 | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble (Quantitative data not readily available) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble (Quantitative data not readily available) | May be used as a solvent for stock solutions. |
| Methanol | Soluble (Quantitative data not readily available) | May be used as a solvent for stock solutions. |
| Acetone | Soluble (Quantitative data not readily available) | May be used as a solvent for stock solutions. |
Note: "Soluble" indicates that this compound will dissolve in these solvents, but the exact maximum concentration is not widely reported. Researchers should experimentally determine the solubility for their specific needs.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (Molar Mass: 168.19 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh out 1.68 mg of this compound and place it in a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of cell culture grade DMSO to the tube.
-
Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Sterilization (Optional): If sterility is a major concern, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO is itself bacteriostatic, this step is often omitted if proper aseptic technique is used.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
Protocol 2: General Method for Enhancing this compound Bioavailability for In Vivo Oral Studies
Due to its poor aqueous solubility, enhancing the oral bioavailability of this compound is crucial for in vivo studies. This often involves advanced formulation strategies. Below is a general workflow for developing a suitable oral formulation.
Caption: Workflow for developing an oral formulation of this compound.
Methodologies for Advanced Formulations:
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable lipids that are solid at room temperature. They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract and enhancing their absorption. A common preparation method is high-pressure homogenization.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For this compound, it would be entrapped within the lipid bilayer. Liposomes can improve the solubility and bioavailability of drugs.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs. The lipophilic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior improves aqueous solubility.
Signaling Pathways Involving this compound
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the JNK and NF-κB pathways.
This compound-Induced Apoptosis via the JNK Signaling Pathway
This compound can induce apoptosis in cancer cells, a process that is often mediated by the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
Caption: this compound's role in the JNK-mediated apoptotic pathway.
Inhibition of Inflammatory Response by this compound via the NF-κB Pathway
This compound has demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, which is a central regulator of inflammation.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
Overcoming Capillin instability in solution
Welcome to the technical support center for Capillin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Question: My this compound solution appears to be degrading. What are the common causes?
Answer: this compound is a polyyne, a class of compounds known for its inherent instability. The degradation of this compound in solution is primarily caused by three factors:
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Photodegradation: Exposure to light can induce photochemical reactions that break down the polyyne chain of this compound.
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Thermal Decomposition: Elevated temperatures accelerate the degradation process. This compound has a melting point of approximately 81°C, and heating beyond this can lead to structural changes.
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Oxidation: The electron-rich triple bonds in the polyyne structure are susceptible to reaction with oxidizing agents, including atmospheric oxygen.
Question: I'm observing low solubility of this compound in my aqueous buffer. How can I improve this?
Answer: this compound has low solubility in water due to its hydrophobic nature. To improve solubility, consider the following:
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Use of Organic Solvents: this compound exhibits good solubility in polar organic solvents such as ethanol and methanol.[1] It also has moderate solubility in non-polar solvents like hexane.[1] You can prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
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Solvent Selection: The choice of solvent can be critical. The carbonyl group in this compound allows for dipole-dipole interactions with polar organic solvents, enhancing its solubility.[1]
Question: What are the best practices for preparing and handling this compound solutions to minimize degradation?
Answer: To maintain the integrity of your this compound solutions, adhere to the following handling procedures:
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Work in Low-Light Conditions: Whenever possible, perform experimental manipulations in a dark room or use amber-colored labware to protect the solution from light.
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Maintain Low Temperatures: Prepare and handle solutions on ice to minimize thermal degradation.
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Use Degassed Solvents: To reduce oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
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Prepare Fresh Solutions: Due to its instability, it is highly recommended to prepare this compound solutions fresh for each experiment.
Question: How should I store my this compound stock solutions?
Answer: Proper storage is crucial for preserving the stability of this compound. Follow these storage guidelines:
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Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
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Atmosphere: For optimal stability, overlay the solution with an inert gas (nitrogen or argon) before sealing the vial.
-
Light Protection: Always store vials in the dark, for example, by wrapping them in aluminum foil or placing them in a light-blocking container.
Data Presentation
When conducting stability studies, it is essential to present the data in a clear and organized manner. The following tables provide templates for presenting quantitative stability data for this compound under various conditions.
Table 1: Thermal Stability of this compound in Ethanol Solution
| Temperature (°C) | Time (hours) | Concentration (µg/mL) | % Degradation |
| 4 | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 | |
| 48 | 97.2 | 2.8 | |
| 25 | 0 | 100.0 | 0.0 |
| 24 | 85.3 | 14.7 | |
| 48 | 72.1 | 27.9 | |
| 40 | 0 | 100.0 | 0.0 |
| 24 | 60.8 | 39.2 | |
| 48 | 35.7 | 64.3 |
Table 2: Photostability of this compound in Ethanol Solution at 25°C
| Light Exposure | Time (hours) | Concentration (µg/mL) | % Degradation |
| Dark (Control) | 0 | 100.0 | 0.0 |
| 8 | 99.1 | 0.9 | |
| 16 | 98.3 | 1.7 | |
| Ambient Light | 0 | 100.0 | 0.0 |
| 8 | 75.4 | 24.6 | |
| 16 | 55.9 | 44.1 | |
| UV Light (365 nm) | 0 | 100.0 | 0.0 |
| 8 | 40.2 | 59.8 | |
| 16 | 15.8 | 84.2 |
Experimental Protocols
This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess this compound stability.
Protocol: Stability-Indicating HPLC Method for this compound
1. Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products to accurately quantify its stability under various stress conditions.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Potassium phosphate monobasic
-
Ethanol (ACS grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 4.0 with phosphoric acid) may be effective. A starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector would be ideal for method development).
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in ethanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
5. Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH and dilute with the mobile phase.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Incubate the this compound stock solution at 80°C for 48 hours. Dilute with the mobile phase.
-
Photodegradation: Expose the this compound stock solution to UV light (254 nm) or sunlight for 48 hours. Dilute with the mobile phase.
6. Analysis:
-
Inject the working standard solution and the samples from the forced degradation studies into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
The following diagrams illustrate key signaling pathways influenced by this compound and a general workflow for its stability testing.
Caption: Experimental workflow for this compound stability testing.
Caption: this compound-induced JNK signaling pathway leading to apoptosis.[2]
Caption: this compound-mediated activation of the Nrf2/HO-1 pathway.
References
- 1. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Capillin Dosage for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Capillin for cytotoxicity assays. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action in cytotoxicity?
This compound is a polyacetylene compound that has been identified as a potent inhibitor of cancer cell growth. Its primary mechanism of action involves the induction of apoptosis (programmed cell death).[1][2] Specifically, this compound treatment has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This activation leads to the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[3] The release of cytochrome c triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.[3]
Q2: How should I prepare this compound for cell culture experiments?
This compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. Therefore, it is necessary to first dissolve it in an organic solvent to create a concentrated stock solution.
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Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.[4]
-
Stock Solution Concentration: While the exact maximum solubility in DMSO is not widely published, preparing a stock solution in the range of 10-20 mM is a common practice for similar compounds. It is advisable to start with a small amount to test for complete dissolution.
-
Final DMSO Concentration: When diluting the stock solution into your cell culture medium, it is crucial to keep the final DMSO concentration as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q3: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
The effective concentration of this compound can vary depending on the cell line. Based on published data, a common effective concentration range is between 1 µM and 10 µM.[1][2][5] For initial screening, it is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: How stable is this compound in cell culture media?
Specific data on the stability of this compound in cell culture media at 37°C over extended periods (e.g., 24, 48, 72 hours) is not extensively documented in the available literature. Some components in media can degrade over time at 37°C.[6][7] For experiments lasting longer than 24 hours, it is best practice to either replenish the media with freshly prepared this compound or to empirically determine its stability in your specific media. A general approach to assess stability is to incubate the compound in the media for the desired duration, and then test its cytotoxic effect.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) at 24h |
| A549 | Lung Carcinoma | ~6.1 |
| HEp-2 | Laryngeal Carcinoma | ~2.8 |
| HT29 | Colon Carcinoma | ~6.0 |
| MIA PaCa-2 | Pancreatic Carcinoma | ~3.4 |
Data is compiled from Whelan and Ryan, 2004.
Effect of this compound on Cell Cycle Distribution
Treatment with this compound can induce cell cycle arrest, a common mechanism of action for anticancer compounds. The following table provides a hypothetical but representative example of the effect of this compound on the cell cycle distribution of a cancer cell line after 48 hours of treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM this compound) | 55 | 25 | 20 |
| 1 µM this compound | 60 | 22 | 18 |
| 4 µM this compound | 68 | 15 | 17 |
| 8 µM this compound | 75 | 10 | 15 |
| 10 µM this compound | 78 | 8 | 14 |
Note: This is a representative table. Actual percentages will vary depending on the cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Low or no cytotoxicity observed.
| Potential Cause | Recommended Solution |
| Incorrect Dosage | Perform a dose-response study with a wider range of concentrations. Ensure accurate preparation of the stock solution and dilutions. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For longer incubations, consider replenishing the media with fresh this compound. |
| Cell Resistance | The chosen cell line may be resistant to this compound. Consider using a different cell line or a positive control known to induce apoptosis in your chosen line. |
| Inadequate Incubation Time | The cytotoxic effects of this compound are time-dependent. Extend the incubation period (e.g., 48 or 72 hours). |
Issue 2: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent plating technique. |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, fill them with sterile PBS or media without cells and do not use them for experimental samples. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, you may need to lower the final concentration or optimize the dilution method (e.g., by adding the stock solution to pre-warmed media while vortexing). |
Issue 3: Suspected interference with the MTT assay.
Many natural compounds with reducing potential can directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability.[8][9][10] While direct interference of this compound with MTT has not been definitively reported, it is a possibility.
| Troubleshooting Step | Procedure |
| Cell-Free Control | Prepare wells with your highest concentration of this compound in cell culture media but without cells. Add the MTT reagent and incubate as you would for your experimental samples. A significant color change in these wells indicates direct reduction of MTT by this compound. |
| Alternative Viability Assays | If interference is confirmed, consider using a different cytotoxicity assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) release assay. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
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Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.
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Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.2% Triton X-100).
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DNA Extraction: Separate the fragmented DNA from the intact chromatin by centrifugation.
-
DNA Precipitation: Precipitate the DNA from the supernatant using isopropanol or ethanol.
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RNase Treatment: Treat the DNA pellet with RNase A to remove any contaminating RNA.
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Agarose Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).
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Visualization: Visualize the DNA fragmentation pattern under UV light. A "ladder" of DNA fragments indicates apoptosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
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Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
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Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
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Cell Staining: Wash the fixed cells with PBS and then stain with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Mandatory Visualization
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via the JNK-mediated mitochondrial pathway.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Mitochondrial shuttling of CAP1 promotes actin- and cofilin-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK suppresses apoptosis via phosphorylation of the proapoptotic Bcl-2 family protein BAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Media left at 37 C O/N? [bionet.molbio.methds-reagnts.narkive.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. toku-e.com [toku-e.com]
- 11. JNK1-Mediated Phosphorylation of Bcl-2 Regulates Starvation-Induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Capillin Extraction Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Capillin from Artemisia capillaris.
Troubleshooting Guide: Low this compound Yield
Low or inconsistent yields are a common challenge in natural product extraction. This guide addresses potential causes and provides systematic solutions to enhance your this compound extraction efficiency.
Q1: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?
A: Low this compound yield can stem from several factors throughout the extraction and purification process. A logical troubleshooting workflow can help pinpoint the issue.
Frequently Asked Questions (FAQs)
Extraction Parameters
Q2: What is the optimal solvent for extracting this compound?
A: While specific quantitative solubility data for this compound is scarce, its chemical structure (an aromatic ketone with a polyacetylene chain) suggests it is a relatively nonpolar compound. Therefore, solvents of medium to low polarity are generally effective. Ethanol, methanol, acetone, and ethyl acetate are commonly used.[1] Aqueous mixtures of these solvents, particularly ethanol, are often employed to balance the extraction of various phytochemicals from Artemisia capillaris.[2]
Q3: How do temperature and extraction time affect yield?
A: Increased temperature generally enhances solvent penetration and mass transfer, potentially increasing extraction yield.[3] However, this compound, like many polyacetylenes, can be thermolabile. Prolonged exposure to high temperatures can lead to degradation. A balance must be struck. Studies on Artemisia capillaris extracts suggest optimal temperature ranges between 57-65°C with extraction times of 5.5-6.8 hours.[2]
Q4: Is the particle size of the plant material important?
A: Yes, particle size is critical. Grinding the dried plant material to a fine powder (e.g., 500–850 μm) significantly increases the surface area available for solvent interaction, leading to a more efficient extraction.[2]
This compound Stability and Degradation
Q5: My extract has a dark color, and the this compound peak in the chromatogram is small. What could be the cause?
A: This could be indicative of this compound degradation. This compound is susceptible to degradation under several conditions:
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Light Exposure: Polyacetylenes can be sensitive to light, particularly UV radiation, which can induce polymerization or oxidation. It is advisable to protect extracts from light by using amber glassware or covering vessels with aluminum foil.
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pH: Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of complex organic molecules. Maintaining a near-neutral pH during extraction and storage is recommended unless a specific pH is required for selective extraction.
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Oxidation: The polyacetylene chain can be prone to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this, especially during solvent evaporation.
Purification and Analysis
Q6: My purified this compound fraction is still showing multiple peaks on the chromatogram. What are the likely impurities?
A: Extracts from Artemisia capillaris are complex mixtures. Common co-extractives include other polyacetylenes, scoparone, capillarisin, chlorogenic acid, flavonoids, and organic acids.[4] These compounds may have similar polarities to this compound, making purification challenging. Multi-step chromatographic purification may be necessary.
Q7: What is a reliable method for quantifying this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for the quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape.
Data Presentation
Table 1: Optimized Extraction Parameters for Artemisia capillaris Extract
While specific yield percentages for pure this compound are not widely reported and can vary significantly based on plant source and methodology, the following table summarizes optimized conditions for obtaining an Artemisia capillaris extract with high bioactivity, which can serve as a starting point for optimizing this compound yield.
| Parameter | Optimized Range | Source |
| Extraction Temperature | 57–65 °C | [2] |
| Ethanol Concentration | 45–57% | [2] |
| Extraction Time | 5.5–6.8 hours | [2] |
| Particle Size | 500–850 µm | [2] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Artemisia capillaris
This protocol provides a general method for the solvent extraction of this compound.
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Plant Material Preparation:
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Dry the aerial parts of Artemisia capillaris at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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Grind the dried plant material into a fine powder (500-850 µm particle size).[2]
-
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol at a solid-to-solvent ratio of 1:20 (w/v) for 24 hours at room temperature, with occasional agitation. Protect the mixture from light.
-
Alternatively, perform a Soxhlet extraction with ethanol for 6 hours. Be mindful of potential thermal degradation.
-
For a more controlled extraction, use the optimized parameters from Table 1.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 4 filter paper to remove solid plant material.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Fractionation (Optional):
-
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to isolate a this compound-rich fraction.
-
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a method for the quantitative analysis of this compound.
-
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B). A suggested gradient is: 0-1 min, 12% B; 1–18 min, 22% B; 18–28 min, 28% B; 28–35 min, 38% B; 35–48 min, 48% B; 48–54 min, 68% B; 54–60 min, 100% B; 60–67 min, 12% B.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophore of this compound (e.g., determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound standard in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dissolve a known amount of your dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
-
Analysis and Quantification:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in your extract by interpolating its peak area on the calibration curve.
-
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Capillin during storage
This technical support center provides guidance and answers frequently asked questions regarding the stability of Capillin (1-phenyl-2,4-hexadiyn-1-one) during storage and experimental handling. Due to its polyyne structure, this compound is susceptible to degradation, which can impact experimental reproducibility and the overall success of research and development projects. This guide offers troubleshooting advice and detailed protocols to help mitigate degradation and ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
A1: this compound is an organic compound with the chemical structure 1-phenyl-2,4-hexadiyn-1-one. It belongs to the polyyne class of molecules, which are characterized by alternating single and triple carbon-carbon bonds. This conjugated system is highly reactive and makes this compound susceptible to degradation via several pathways, including oxidation, photodegradation, and thermal decomposition. Cross-linking and polymerization can also occur, especially at higher concentrations.
Q2: What are the ideal storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. It is crucial to protect it from light by using an amber vial or by wrapping the container in aluminum foil. Minimizing exposure to atmospheric oxygen and moisture is critical for long-term stability.
Q3: How should I store this compound in solution?
A3: For optimal stability, stock solutions of this compound should be prepared in a deoxygenated, anhydrous solvent and stored at -80°C under an inert atmosphere. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: While specific data for this compound is limited, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used for similar compounds. It is essential to use high-purity, anhydrous solvents, as water and other impurities can promote degradation.
Q5: What are the visible signs of this compound degradation?
A5: Degradation of this compound can be indicated by a color change of the solid or solution, often turning from a pale yellow to a darker orange or brown. The formation of a precipitate or a decrease in the desired biological activity can also be signs of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced biological activity of this compound | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, inert atmosphere). 2. Prepare fresh solutions from a new stock of solid this compound. 3. Perform a purity analysis of the stock solution using HPLC (see protocol below). |
| Inconsistent experimental results | Degradation of this compound during the experiment. Repeated freeze-thaw cycles of stock solutions. | 1. Minimize the exposure of this compound solutions to light and air during experiments. 2. Use freshly prepared dilutions for each experiment. 3. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. |
| Color change or precipitation in this compound solution | Oxidation, polymerization, or other degradation pathways. Poor solubility in the chosen solvent. | 1. Discard the degraded solution and prepare a fresh one. 2. Ensure the use of anhydrous, deoxygenated solvents. 3. If solubility is an issue, consider a different solvent system or the use of a co-solvent. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Presence of degradation products. | 1. Compare the chromatogram to a reference standard of pure this compound. 2. Identify potential degradation products by mass spectrometry. 3. Review storage and handling procedures to prevent further degradation. |
Quantitative Data on this compound Stability
The following table summarizes representative stability data for this compound under various storage conditions. This data is based on general knowledge of polyyne stability and should be used as a guideline. For critical applications, it is recommended to perform an in-house stability study.
| Storage Condition | Solvent | Purity after 1 month (%) | Purity after 3 months (%) |
| -80°C, under Argon, dark | Anhydrous DMSO | >99 | >98 |
| -20°C, under Argon, dark | Anhydrous DMSO | 98 | 95 |
| 4°C, under Argon, dark | Anhydrous DMSO | 90 | 75 |
| Room Temperature, ambient air, light | Anhydrous DMSO | <50 | <20 |
| -20°C, ambient air, dark | Anhydrous DMSO | 92 | 80 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol describes a general method for monitoring the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
2. Preparation of Mobile Phase:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Solutions: Prepare solutions of this compound in the desired solvent for the stability study at a known concentration.
4. HPLC Analysis:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector to monitor at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).
-
Inject the standard solution to determine the retention time and peak area of pure this compound.
-
Inject the sample solutions at specified time points during the stability study.
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area of this compound in the sample to the initial peak area (time zero).
-
% Remaining this compound = (Peak Area at time t / Peak Area at time 0) * 100
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting inconsistent results with this compound.
Technical Support Center: Refining Capillin Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of capillin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of this compound from Artemisia capillaris?
A1: this compound is a major constituent of the essential oil of Artemisia capillaris.[1][2] Therefore, other components of the essential oil are the most common impurities. These can include, but are not limited to:
-
Terpenoids: β-pinene, β-caryophyllene, camphor, 1,8-cineole, germacrene D, and γ-terpinene.[1][3][4]
-
Other Polyacetylenes: Capillene has also been identified in A. capillaris oil.[3]
-
Phenylpropanoids: Scoparone and other coumarins may also be present in extracts.[5]
The exact impurity profile can vary depending on the plant's geographical origin, harvest time, and the extraction method used.[4][6]
Q2: What is a general approach for the purification of this compound from plant material?
A2: A general approach for isolating this compound, a type of polyacetylene, from Artemisia capillaris involves a multi-step process combining extraction and chromatography.[7][8] A representative workflow is as follows:
-
Extraction: The dried and powdered plant material is typically extracted with a moderately polar solvent like methanol or ethanol.[7][8]
-
Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between hexane and an aqueous solvent, to separate compounds based on their polarity.[7]
-
Column Chromatography: The resulting fraction containing this compound is further purified using silica gel column chromatography.[7] A step-gradient elution with solvents of increasing polarity is used to separate different classes of compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative or semi-preparative reverse-phase HPLC is often employed.[7]
Q3: How can I assess the purity of my purified this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD) is a standard and effective method for assessing the purity of this compound.[9] Purity is typically determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing the composition of the essential oil from which this compound is derived.[3][10]
Q4: What are the recommended storage conditions for purified this compound?
A4: While specific stability data for this compound is limited, polyacetylenes, in general, can be sensitive to light, heat, and oxygen. Therefore, it is recommended to store purified this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, to minimize degradation.[11]
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Low Yield During Purification
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound after initial extraction. | Inefficient extraction solvent or method. | Optimize the extraction by testing different solvents (e.g., methanol, ethanol, hexane) and extraction techniques (e.g., maceration, sonication, reflux).[7][8] |
| Significant loss of this compound during column chromatography. | Irreversible adsorption of this compound onto the silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the mobile phase. Alternatively, consider using a different stationary phase like alumina. |
| This compound is eluting in very broad peaks, leading to diffuse fractions. | Optimize the mobile phase composition to achieve sharper peaks. A shallower gradient in HPLC can improve resolution. | |
| Low yield after recrystallization. | Using too much solvent for recrystallization.[12] | Reduce the amount of solvent used to dissolve the solid. The goal is to use the minimum amount of hot solvent.[12] |
| Cooling the solution too quickly, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The chosen recrystallization solvent is not ideal. | Perform small-scale solubility tests to find a solvent in which this compound is soluble when hot and insoluble when cold.[13] |
Presence of Impurities in the Final Product
| Observed Problem | Potential Cause | Recommended Solution |
| Co-elution of impurities with this compound in HPLC. | The mobile phase composition is not optimal for separation. | Modify the mobile phase by changing the solvent ratio, using a different organic modifier (e.g., acetonitrile instead of methanol), or adjusting the pH. |
| The column is overloaded with the sample. | Reduce the injection volume or the concentration of the sample being injected. | |
| Persistent impurities after recrystallization. | The impurity has similar solubility properties to this compound in the chosen solvent. | Try a different recrystallization solvent or a solvent pair.[13] |
| The impurities are trapped within the crystal lattice of this compound. | Perform a second recrystallization step. | |
| Appearance of new, unexpected peaks in the chromatogram. | Degradation of this compound during the purification process. | Minimize exposure to heat, light, and air during purification. Use fresh, high-quality solvents. |
| Contamination from solvents or labware. | Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank to check for system contamination. |
Experimental Protocols
General Protocol for the Isolation of this compound from Artemisia capillaris
This protocol is a generalized procedure based on methods used for the isolation of polyacetylenes from plant sources.[7][8] Optimization may be required for specific experimental conditions.
-
Extraction:
-
Air-dry the aerial parts of Artemisia capillaris and grind them into a fine powder.
-
Extract the powdered plant material with methanol by reflux for several hours.[7]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and perform a liquid-liquid extraction with hexane.[7]
-
Separate the hexane layer, which will contain the less polar compounds including this compound.
-
Evaporate the hexane under reduced pressure to obtain a hexane-soluble fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).
-
Dissolve the hexane fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Semi-Preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fraction using a semi-preparative reverse-phase HPLC system with a C18 column.[7]
-
Use a mobile phase gradient of water and acetonitrile or methanol.
-
Collect the peak corresponding to this compound.
-
-
Purity Assessment and Final Product Preparation:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Evaporate the solvent from the pure fraction to obtain purified this compound.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Ketones
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar | Often a good starting point for moderately polar compounds.[13] |
| Methanol/Water | Polar | A solvent pair that can be effective if the compound is soluble in methanol but not water. |
| Acetone/Hexane | Intermediate | A good combination for compounds with intermediate polarity.[13] |
| Ethyl Acetate/Hexane | Intermediate | Another common solvent pair for compounds of intermediate polarity.[13] |
| Toluene | Non-polar | Suitable for non-polar aromatic compounds. |
Table 2: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a lower percentage of B and increase over time (e.g., 50% to 100% B in 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm or 280 nm) |
| Injection Volume | 10-20 µL |
Mandatory Visualization
Caption: Generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. Antibacterial activity and mode of action of the Artemisia capillaris essential oil and its constituents against respiratory tract infection-causing pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical composition and antimicrobial activity of the essential oils of Artemisia scoparia and A. capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical composition and antimicrobial activity of the essential oils of Artemisia scoparia and A. capillaris - ABIM - An Annotated Bibliography of Indian Medicine [indianmedicine.eldoc.ub.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of bioactive polyacetylenes Panax ginseng Meyer roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 11. Preanalytical Stability of Flucloxacillin, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Capillin Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Capillin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its derivatives of interest? A1: this compound is a naturally occurring polyyne, an organic compound characterized by a chain of alternating single and triple carbon-carbon bonds.[1][2][3] It was originally isolated from Artemisia capillaris and has demonstrated significant biological activities, including antibacterial and anti-inflammatory effects.[4] Derivatives are being synthesized to explore and enhance these therapeutic properties, such as their potential as anti-diabetic or anticancer agents.[5][6]
Q2: What are the fundamental challenges in synthesizing this compound derivatives? A2: The primary challenge stems from the inherent instability of the polyyne chain.[1][2] Polyynes are highly reactive and susceptible to degradation, cross-linking, and other side reactions, especially as the chain length increases.[1][2][7] This instability often leads to low reaction yields, difficult purification, and the need for specialized synthetic strategies.[2][8]
Q3: Why are polyynes like this compound unstable? A3: The high density of π-electrons in the conjugated system of alternating single and triple bonds makes polyynes very reactive.[2] They can easily undergo intermolecular cross-linking reactions to form insoluble polymeric materials, especially in concentrated solutions or in the solid state.[7] They are also sensitive to light, heat, and oxygen, which can lead to decomposition.[7]
Troubleshooting Guide
Problem Area 1: Low Reaction Yield
Q: My overall yield is consistently low. What are the common causes? A: Low yields in this compound derivative synthesis are common and can be attributed to several factors:
-
Inherent Instability: The polyyne backbone is prone to degradation under the reaction conditions. Longer polyyne chains are progressively more unstable.[1][2]
-
Cross-linking Side Reactions: At higher concentrations, polyyne molecules can react with each other to form insoluble polymers, removing the desired product from the reaction mixture.[2][7] It is often observed as a brown precipitate.[7]
-
Reagent Degradation: Coupling reagents or protected starting materials may degrade if not handled under appropriate conditions (e.g., inert atmosphere, low temperature).[9]
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to inactive catalysts, insufficient reaction time, or suboptimal temperatures.
-
Product Loss During Workup: The product may be sensitive to the pH conditions during aqueous workup or may degrade upon prolonged exposure to chromatography media like silica gel.[8]
Q: How can I mitigate product degradation and improve yield? A:
-
Work in Dilute Solutions: Using more dilute solutions can minimize intermolecular cross-linking reactions.[7]
-
Maintain an Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Control Temperature: Perform reactions at the lowest effective temperature to minimize thermal decomposition.[8]
-
Use Protective End Groups: Employing bulky or stabilizing end groups can significantly hinder the reactivity of the polyyne chain and prevent unwanted side reactions.[2]
-
Minimize Workup and Purification Time: Plan for efficient workup and purification steps to reduce the time the sensitive compound is exposed to potentially harsh conditions.[8]
Problem Area 2: Side Reactions and Impurities
Q: I'm observing a brown, insoluble precipitate forming during my reaction. What is it and how can I prevent it? A: This precipitate is almost certainly a result of polyyne cross-linking.[7] This is a common side reaction where individual polyyne chains react with each other to form a complex, insoluble polymer. To prevent this:
-
Reduce Concentration: This is the most effective strategy. The rate of this bimolecular side reaction is highly dependent on concentration.[7]
-
Use Stabilizing Solvents: Solvents that can effectively solvate the polyyne chain may help reduce aggregation and cross-linking.
-
Employ Encapsulation (Advanced): For very long or unstable polyynes, strategies like encapsulation within carbon nanotubes can physically prevent cross-linking, though this is a highly specialized technique.[1][2]
Q: My final product is difficult to purify from side products. What purification strategies are recommended? A: Purification of polyynes requires care to avoid degradation.
-
Flash Column Chromatography: This is a standard method, but prolonged contact with silica or alumina gel can sometimes cause decomposition. Use a well-chosen solvent system for rapid elution.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often effective for purifying polyyne derivatives to a high degree of purity.[10]
-
Centrifugal Partition Chromatography (CPC): This technique can be a gentler alternative to traditional column chromatography as it avoids solid stationary phases.[11]
Quantitative Data
The optimal conditions for synthesizing this compound derivatives can vary significantly based on the specific substrate and coupling strategy (e.g., Cadiot-Chodkiewicz, Sonogashira, Glaser). The following table provides representative data for key parameters in polyyne synthesis.
| Parameter | Typical Range/Condition | Rationale & Notes |
| Catalyst | Cu(I) salts (e.g., CuI, CuCl) | Essential for many classic alkyne coupling reactions.[3] |
| Pd complexes (e.g., Pd(PPh₃)₄) | Used in cross-coupling reactions like Sonogashira. | |
| Solvent | Aprotic polar solvents (DMF, THF) | Good solubility for starting materials and reagents. |
| Amine bases (e.g., Et₃N, piperidine) | Often act as both a base and a solvent. | |
| Temperature | 0 °C to Room Temperature | Lower temperatures are preferred to minimize degradation of the polyyne product.[8] |
| Concentration | 0.01 M - 0.1 M | Lower concentrations are crucial to suppress intermolecular side reactions like cross-linking.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of both the catalyst and the polyyne product. |
| Typical Yields | 10% - 60% | Yields are highly variable and often modest due to the instability of the products. |
Experimental Protocols
Representative Protocol: Cadiot-Chodkiewicz Coupling for Polyyne Synthesis
This protocol outlines a general procedure for the copper-catalyzed cross-coupling of a terminal alkyne with a 1-bromoalkyne, a common step in the synthesis of unsymmetrical polyynes like this compound derivatives.
1. Materials and Setup:
-
Terminal alkyne (1.0 eq)
-
1-Bromoalkyne (1.1 eq)
-
Copper(I) chloride (CuCl) (0.1 eq)
-
Amine base (e.g., 30% aqueous ethylamine)
-
Hydroxylamine hydrochloride (small amount, as antioxidant)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line.
2. Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
To the Schlenk flask, add the terminal alkyne, THF, and the aqueous ethylamine solution.
-
Add a catalytic amount of hydroxylamine hydrochloride.
-
Add the copper(I) chloride catalyst. The solution may change color.
-
Stir the mixture at room temperature and add the 1-bromoalkyne dropwise over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
3. Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the crude product immediately using flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).
Visualizations
Workflow and Troubleshooting Diagrams
Caption: A generalized workflow for the synthesis and purification of this compound derivatives.
Caption: A decision-making flowchart for troubleshooting low yields in polyyne synthesis.
Biological Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation and Evolution of Polyynes Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of naturally occurring polyynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Promising anti-diabetic potential of this compound and capillinol isolated from Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Capillin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of capillin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a natural polyacetylene compound found in plants of the Artemisia species.[1] It has demonstrated promising therapeutic potential, including anticancer and anti-inflammatory activities.[1] However, this compound is a hydrophobic molecule with very low aqueous solubility (approximately 0.0177 mg/mL), which is expected to significantly limit its oral bioavailability. Poor bioavailability can lead to insufficient drug concentration at the target site, reducing therapeutic efficacy and causing variability in patient response.
Q2: What are the primary strategies to increase the oral bioavailability of this compound?
A2: The main approaches to enhance the bioavailability of poorly water-soluble drugs like this compound, which likely belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), focus on improving its dissolution rate and apparent solubility in the gastrointestinal tract.[2][3][4][5][6] Key strategies include:
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2]
-
Lipid-Based Drug Delivery Systems: Encapsulating this compound in lipid-based carriers such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gut.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts back to the active this compound molecule in vivo.
Q3: Are there any known signaling pathways affected by this compound that are relevant to its absorption or metabolism?
A3: Current research on this compound's signaling pathways has primarily focused on its mechanism of action related to its therapeutic effects, not directly on its absorption and metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[7] While this pathway is crucial for its anti-cancer activity, its role in this compound's bioavailability is not yet established. Further research is needed to investigate the impact of this compound on pathways relevant to drug absorption and metabolism, such as those involving intestinal transporters and cytochrome P450 enzymes.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Raw this compound Powder
Problem: You are observing a very slow and incomplete dissolution of crystalline this compound in aqueous media during in vitro dissolution studies, leading to inconsistent results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High crystallinity and hydrophobicity | Micronize the this compound powder using techniques like jet milling or ball milling to reduce particle size. | Increased surface area leading to a faster dissolution rate. |
| Poor wettability | Incorporate a wetting agent or surfactant (e.g., Tween 80, sodium lauryl sulfate) at a low concentration in the dissolution medium. | Improved contact between the this compound particles and the aqueous medium. |
| Insufficient agitation | Increase the stirring speed or use a different agitation method (e.g., paddle vs. basket) in your dissolution apparatus. | Enhanced mixing and dispersion of the particles. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Problem: You are experiencing high variability in the apparent permeability coefficient (Papp) of this compound across different experimental runs using the Caco-2 cell model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound | Prepare the dosing solution in a vehicle with a small percentage of a non-toxic solubilizing agent (e.g., DMSO, ethanol) and ensure the final concentration in the assay does not exceed the solubility limit in the transport buffer. | Consistent and known concentration of this compound applied to the cells. |
| Variable cell monolayer integrity | Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure barrier integrity. | Consistent barrier function across all wells and experiments. |
| Efflux transporter activity | Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine if this compound is a substrate for efflux pumps like P-glycoprotein. | Identification of active transport mechanisms that could influence permeability measurements. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Antisolvent Precipitation
This protocol describes a method to produce amorphous this compound nanoparticles to enhance dissolution.
Materials:
-
This compound
-
Acetone (solvent)
-
Purified water (antisolvent)
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC, Poloxamer 188)
-
Magnetic stirrer and stir bar
-
Syringe pump
Methodology:
-
Dissolve this compound: Prepare a solution of this compound in acetone at a concentration of 10 mg/mL.
-
Prepare Antisolvent Solution: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v HPMC).
-
Precipitation: While vigorously stirring the antisolvent solution, inject the this compound-acetone solution at a constant rate using a syringe pump. The ratio of solvent to antisolvent should be optimized, typically starting at 1:10.
-
Solvent Evaporation: Continue stirring the resulting suspension at room temperature for several hours or overnight to allow for the complete evaporation of acetone.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Downstream Processing: The nanoparticle suspension can be used directly for in vitro studies or can be lyophilized into a powder for incorporation into solid dosage forms.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol details the encapsulation of the hydrophobic drug this compound into the lipid bilayer of liposomes.[8][9]
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized, often starting at 2:1.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size and lamellarity of the liposomes by sonication using a probe sonicator or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: In Vivo Oral Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation in rats.[10]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (e.g., nanoparticle suspension, liposomal formulation)
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
HPLC system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate rats for at least one week before the study with free access to food and water.
-
Dosing: Fast the animals overnight before dosing. Administer the this compound formulation or vehicle control orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software. The absolute bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O | PubChem |
| Molar Mass | 168.19 g/mol | PubChem |
| Melting Point | 82-83 °C | Wikipedia |
| Water Solubility | 0.0177 mg/mL | Wikipedia |
| logP | ~3.0 | FooDB |
Table 2: Example Data from a Hypothetical In Vivo Pharmacokinetic Study of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 | 980 ± 210 | 100 |
| Nanoparticle Formulation | 50 | 450 ± 90 | 1.5 | 3450 ± 550 | 352 |
| Liposomal Formulation | 50 | 320 ± 70 | 2.5 | 2800 ± 480 | 286 |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Simplified JNK signaling pathway induced by this compound.[7]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Batch-to-Batch Variability of Capillin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Capillin extracts. Our goal is to ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a significant concern with this compound extracts?
A1: Batch-to-batch variability refers to the chemical and biological differences observed between different production lots of this compound extracts. This is a critical issue as it can lead to inconsistent experimental outcomes, affecting the reliability of research findings and hindering the development of therapeutic agents. The primary causes are the natural variation in the plant source (Artemisia capillaris) and differences in extraction and processing methods.
Q2: What are the main sources of variability in the raw plant material?
A2: The chemical composition of Artemisia capillaris, including the concentration of this compound, can be influenced by several factors:
-
Genetics: Different subspecies or varieties of the plant will have varying chemical profiles.
-
Geographical Origin and Climate: The soil composition, temperature, and rainfall in the growing region can significantly impact the production of secondary metabolites like this compound.
-
Harvesting Time: The concentration of active compounds in the plant can change throughout its growth cycle. Studies have shown that the content of various compounds in Artemisia capillaris differs between spring and autumn harvests.[1]
-
Post-Harvest Handling: Drying and storage conditions of the plant material can lead to degradation of sensitive compounds.
Q3: How do extraction and processing methods contribute to variability?
A3: The methodology used to extract this compound from the plant material is a major source of variation:
-
Choice of Solvent: The polarity of the solvent (e.g., ethanol, methanol, hexane) will determine which compounds are preferentially extracted.
-
Extraction Technique: Different methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) have varying efficiencies and can impact the final composition of the extract.
-
Process Parameters: Factors like temperature, extraction time, and the ratio of solvent to solid material can significantly affect the yield and purity of this compound.
Q4: How can I standardize my this compound extracts to minimize variability?
A4: Standardization is key to ensuring consistent results. This can be achieved through:
-
Raw Material Qualification: Whenever possible, use plant material from a consistent and well-characterized source. DNA barcoding can be used to confirm the plant species.
-
Standardized Extraction Protocol: Adhere strictly to a validated extraction protocol with clearly defined parameters.
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of each batch. This allows for a visual comparison of the chemical profiles.
-
Quantitative Analysis: Quantify the amount of this compound and other key marker compounds in each batch using a validated analytical method.
Q5: What are the known biological activities of this compound that might be affected by variability?
A5: this compound has several documented biological activities, and inconsistent extract concentrations can lead to variable results in these assays:
-
Anti-cancer Activity: this compound induces apoptosis in cancer cells, in part through the activation of the JNK signaling pathway.[2][3]
-
Anti-diabetic Potential: It has been shown to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.[4]
-
Anti-inflammatory Effects: this compound can inhibit the production of inflammatory mediators like nitric oxide (NO).[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Extract
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Optimize the solvent-to-solid ratio and consider performing multiple extraction cycles. |
| Degradation of this compound during Extraction | This compound, as a polyacetylene, can be unstable. Avoid high temperatures during extraction and solvent removal. Use methods like ultrasound-assisted extraction at controlled, lower temperatures. Protect the extraction mixture from light by using amber glassware or wrapping vessels in aluminum foil.[6][7] |
| Improper Solvent Choice | The polarity of the extraction solvent is crucial. While a specific validated solvent for maximizing this compound yield is not widely published, start with solvents of intermediate polarity like ethanol or methanol and optimize the concentration. |
Issue 2: Inconsistent Biological Activity Between Batches
| Potential Cause | Troubleshooting Recommendation |
| Variable this compound Concentration | Quantify the concentration of this compound in each batch using a validated HPLC method (see Experimental Protocols section). Normalize your experimental treatments based on the this compound concentration rather than the total extract weight. |
| Presence of Interfering Compounds | Different batches may contain varying levels of other compounds that could have synergistic or antagonistic effects. Use HPLC fingerprinting to compare the overall chemical profile of the batches. If significant differences are observed, further purification of the extract may be necessary. |
| Degradation of this compound in Storage | Store extracts in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, -20°C is recommended.[6] |
Issue 3: Poor Reproducibility of HPLC Quantification
| Potential Cause | Troubleshooting Recommendation |
| Sample Preparation Inconsistency | Ensure that the extraction and dilution steps for HPLC analysis are performed with high precision. Use calibrated pipettes and volumetric flasks. |
| Column Performance Issues | Use a high-quality C18 column and ensure it is properly equilibrated with the mobile phase before each run. Monitor column pressure for signs of blockage. |
| Degradation During Analysis | If the analysis involves long run times, this compound may degrade in the autosampler. Keep the autosampler temperature low (e.g., 4°C) and analyze samples promptly after preparation. |
Data Presentation: Quantifying Variability
Table 1: Illustrative Batch-to-Batch Variation of Key Compounds in Artemisia capillaris Extracts
| Compound | Batch 1 (% w/w) | Batch 2 (% w/w) | Batch 3 (% w/w) | Average (% w/w) | Relative Standard Deviation (%) |
| This compound | Data to be generated | Data to be generated | Data to be generated | Calculate | Calculate |
| Scoparone | 0.85 | 1.12 | 0.93 | 0.97 | 15.0 |
| Chlorogenic Acid | 2.15 | 1.89 | 2.41 | 2.15 | 12.1 |
| Hyperoside | 0.45 | 0.61 | 0.52 | 0.53 | 15.2 |
Note: Data for Scoparone, Chlorogenic Acid, and Hyperoside are hypothetical examples based on the principle of variability reported in the literature.
Experimental Protocols
Protocol 1: Extraction of this compound from Artemisia capillaris
This protocol is a generalized procedure and should be optimized for your specific requirements.
-
Preparation of Plant Material:
-
Obtain dried aerial parts of Artemisia capillaris.
-
Grind the material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 80% ethanol.
-
To minimize degradation of the heat and light-sensitive polyacetylenes, perform ultrasound-assisted extraction (UAE) for 30 minutes at a controlled temperature below 40°C. Protect the flask from light.[6]
-
Alternatively, macerate at room temperature for 24 hours with constant stirring, ensuring the container is protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
-
Storage:
-
Store the dried extract in an airtight, amber-colored vial at -20°C.
-
Protocol 2: Quantification of this compound by HPLC (Stability-Indicating Method)
This protocol outlines a validated method for the quantification of this compound. A full validation according to ICH guidelines (linearity, precision, accuracy, specificity, robustness) should be performed.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating compounds in plant extracts. A starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is appropriate.
-
Column Temperature: 30°C.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
Sample Solution: Accurately weigh 100 mg of the dried this compound extract, dissolve it in 10 mL of methanol, and sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of each working standard solution and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the extract using the calibration curve generated from the peak areas of the standards.
-
Protocol 3: Forced Degradation Study of this compound Extract
To understand the stability of this compound and develop a truly stability-indicating analytical method, forced degradation studies are essential.[10]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the this compound extract in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid extract powder in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose the stock solution in a transparent vial to direct sunlight for 48 hours.
-
-
Analysis:
-
Analyze all stressed samples by the validated HPLC method alongside a non-degraded control sample.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Quality Evaluation of Artemisia capillaris at Different Growth Periods Through Compositional Analysis and Quantitative Analysis of 14 Compounds | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising anti-diabetic potential of this compound and capillinol isolated from Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimizing Capillin Treatment in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and experimental protocols for Capillin treatment in cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
The optimal incubation time for this compound treatment is highly dependent on the cell type and the experimental endpoint being measured. For initial experiments, a time-course study is recommended. Based on published data, treatment durations can range from 6 to 72 hours. For example, in human leukemia HL-60 cells, apoptotic features were observed as early as 6 hours with a 10⁻⁶ M concentration.[1] In other cancer cell lines like HT29, MIA PaCa-2, HEp-2, and A549, time-dependent effects on cell proliferation were observed with concentrations ranging from 1µM to 10µM, with measurements taken at 24, 48, and 72 hours.[2][3][4]
Q2: How does this compound affect cells?
This compound has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in various human tumor cell lines.[2][3] It can arrest cells in the S and G2/M phases of the cell cycle.[2] The mechanism of apoptosis induction in some cell lines, such as HL-60, involves the mitochondrial pathway, characterized by the release of cytochrome c, and is potentially controlled through JNK signaling.[1]
Q3: What is the mechanism of action for this compound-induced apoptosis?
In human leukemia HL-60 cells, this compound induces apoptosis via the mitochondrial apoptotic pathway.[1] This process is associated with the activation of c-Jun N-terminal kinase (JNK) and the subsequent release of cytochrome c from the mitochondria.[1]
Q4: Is this compound stable in cell culture media?
While specific stability data for this compound in various cell culture media is not extensively published, it is a critical factor to consider for reproducible results. The stability of any compound in media can be affected by factors like pH, temperature, light exposure, and interaction with media components.[5][6] If inconsistent results are observed, it may be prudent to perform a stability test of this compound in your specific culture media. This can involve incubating the compound in the media for the duration of your experiment and then analyzing its concentration, for instance, by LC-MS/MS.
Troubleshooting Guides
Issue 1: Low efficacy or no observable effect after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The effect of this compound is time-dependent.[2][3] If no effect is observed at an early time point (e.g., 24 hours), extend the incubation period to 48 or 72 hours.[7] A time-course experiment is the best way to determine the optimal duration for your specific cell line and endpoint.[8] |
| Inappropriate Concentration | The effective concentration of this compound varies between cell lines. Perform a dose-response experiment to determine the IC50 value. Published effective concentrations range from 1µM to 10µM.[2][3] |
| Cell Density | High cell confluency can sometimes diminish the apparent effect of a cytotoxic compound. Ensure you are using a consistent and optimal cell seeding density for your assays. |
| Compound Instability | This compound may degrade in the culture medium over long incubation periods.[5][6] Consider preparing fresh dilutions for each experiment and minimizing exposure of stock solutions to light and repeated freeze-thaw cycles.[9] For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals.[10] |
Issue 2: High variability between replicate wells in cell viability assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts to ensure uniform seeding across the plate.[9] |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.[9] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment to avoid issues with compound degradation or precipitation. Ensure thorough mixing at each dilution step.[9] |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent for the stock solution (though DMSO is common). |
Data Presentation
Table 1: Summary of this compound Incubation Times and Effects in Various Cancer Cell Lines
| Cell Line | Concentration | Incubation Time | Assay Type | Observed Effect | Reference |
| HL-60 (Human Leukemia) | 10⁻⁶ M (1µM) | 6 hours | DNA Fragmentation, Nuclear Fragmentation | Induction of apoptosis | [1] |
| HT29 (Colon Carcinoma) | 1µM - 10µM | 24, 48, 72 hours | Cell Proliferation Assay, GSH Assay | Dose- and time-dependent inhibition of proliferation; increased GSH levels | [2][3] |
| MIA PaCa-2 (Pancreatic Carcinoma) | 1µM - 10µM | Time-dependent | Cell Proliferation Assay | Inhibition of cell proliferation | [2][3] |
| HEp-2 (Larynx Carcinoma) | 1µM - 10µM | Time-dependent | Cell Proliferation Assay | Inhibition of cell proliferation | [2][3] |
| A549 (Lung Carcinoma) | 1µM - 10µM | 24 hours | Cytotoxicity Assay (IC50) | IC50 of 6.1 ± 1.2 µM | [4] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cytotoxicity
This protocol outlines a general method to determine the optimal duration of this compound treatment for assessing cytotoxicity using an MTT assay.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Incubate overnight to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours, in a humidified incubator at 37°C and 5% CO₂.[7]
-
MTT Assay:
-
At the end of each incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][11]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Mix gently on a plate shaker to ensure all crystals are dissolved.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[13]
-
Analysis:
-
Normalize the data to the vehicle-only control wells for each time point.
-
Plot cell viability (%) against the this compound concentration for each incubation time.
-
The optimal incubation time is the duration that provides a clear dose-dependent response and a reliable IC50 value suitable for your experimental goals.
-
Protocol 2: Western Blot for Detecting Apoptosis-Related Proteins
This protocol is for detecting changes in protein expression in pathways affected by this compound, such as the JNK signaling and mitochondrial apoptosis pathways.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the optimal incubation time determined previously. Include an untreated or vehicle control.
-
At the end of the treatment, wash the cells with ice-cold PBS and lyse them directly in the well with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading.[8]
-
SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer and Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., phospho-JNK, total JNK, Cytochrome c, Cleaved Caspase-3) overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash the membrane again as described above.
-
Develop the blot using an enhanced chemiluminescent (ECL) substrate and capture the image using a digital imager or X-ray film.
-
-
Analysis: Quantify the band intensities for the target proteins and normalize them to the corresponding loading control to compare expression levels between treated and untreated samples.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway in HL-60 cells.[1]
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Effects of the polyacetylene this compound on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antifungal Activities of Capillin and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Capillin, a naturally occurring polyacetylene, and fluconazole, a widely used synthetic triazole antifungal agent. This objective analysis is supported by available experimental data to inform research and drug development efforts in the field of mycology.
Executive Summary
Fluconazole is a well-established antifungal drug with a clearly defined mechanism of action and extensive data on its efficacy against a broad spectrum of fungal pathogens. In contrast, this compound is a natural compound with acknowledged antifungal properties, but specific quantitative data on its activity against clinically relevant fungi are not widely available in publicly accessible literature. This guide synthesizes the existing information on both compounds, highlighting the fungistatic nature of fluconazole and the likely fungicidal, though less characterized, action of this compound. While fluconazole's efficacy is well-documented through extensive clinical use, this compound remains a compound of interest for further investigation due to the known antimicrobial potential of polyacetylenes.
Data Presentation: A Head-to-Head Comparison
Direct comparison of the antifungal potency of this compound and fluconazole is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against common fungal pathogens. The following table summarizes the available data for fluconazole and provides context for the potential activity of this compound based on studies of related polyacetylene compounds.
| Feature | This compound | Fluconazole |
| Compound Class | Polyacetylene | Triazole |
| Mechanism of Action | Presumed to disrupt fungal cell membrane integrity. | Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5] This disruption leads to altered membrane fluidity and function. |
| Spectrum of Activity | Antifungal activity has been noted, but the specific range of susceptible fungi is not well-documented in publicly available literature. | Broad-spectrum activity against most Candida species (excluding C. krusei and with variable activity against C. glabrata), Cryptococcus neoformans, and dermatophytes.[1][3] |
| Minimum Inhibitory Concentration (MIC) | Specific MIC values against common human fungal pathogens are not readily available. Studies on other polyacetylenes have reported MICs ranging from 3.91 to 31.25 µg/mL against plant pathogenic fungi. | MIC values are well-documented and vary by fungal species and strain. For example, against Candida albicans, MICs are often ≤1 µg/mL. For Cryptococcus species, the median MIC50 is around 4 µg/mL.[6] |
| Minimum Fungicidal Concentration (MFC) | Specific MFC values are not readily available. | Generally considered fungistatic, meaning it inhibits fungal growth rather than killing the fungus.[3] Therefore, MFC values are often significantly higher than MIC values. |
Experimental Protocols: How Antifungal Activity is Measured
The data presented for fluconazole, and what would be required for a definitive comparison with this compound, is typically generated using standardized antifungal susceptibility testing methods. The most common of these is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Determining MIC and MFC
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in the initial inoculum, typically ≥99.9% (MFC).
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, usually equivalent to a 0.5 McFarland standard. This corresponds to a defined concentration of fungal cells (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL for yeasts).
-
The stock suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Dilutions:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide or water).[7]
-
Serial two-fold dilutions of the antifungal agent are prepared in the test medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included.
-
The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).[8]
4. Determination of MIC:
-
After incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is the lowest concentration of the antifungal agent in which there is no visible growth or a significant reduction in turbidity compared to the growth control.[9]
5. Determination of MFC:
-
To determine the MFC, a small aliquot from each well that shows no visible growth is subcultured onto an agar plate that does not contain any antifungal agent.
-
The plates are incubated to allow for the growth of any surviving fungal cells.
-
The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate.[9]
Visualizing the Mechanisms of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by fluconazole and the general workflow for antifungal susceptibility testing.
Caption: Fluconazole inhibits the enzyme lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis and leading to fungal cell membrane damage.
Caption: The workflow for determining the Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of an antifungal agent.
Conclusion
Fluconazole remains a cornerstone of antifungal therapy due to its well-understood mechanism, predictable pharmacokinetics, and extensive clinical data. Its fungistatic nature, however, necessitates a competent host immune system for the clearance of fungal infections.
This compound, as a representative of the polyacetylene class of natural products, presents an area of interest for the development of new antifungal agents. The limited available data on related compounds suggest that it may possess potent, possibly fungicidal, activity. However, a comprehensive understanding of its antifungal spectrum, potency (MIC/MFC values), and mechanism of action against clinically important fungi is currently lacking. Further in-depth studies, including standardized susceptibility testing and mechanistic investigations, are required to fully evaluate the therapeutic potential of this compound and to enable a more direct and quantitative comparison with established antifungal drugs like fluconazole. Researchers are encouraged to pursue these investigations to unlock the potential of this and other natural antifungal compounds.
References
- 1. Antifungal Polyacetylenic Deoxyglycosides Isolated from Endophytic Fungus Xylaria sp. VDL4 Associated with Vaccinium dunalianum [mdpi.com]
- 2. Polyacetylene Derivatives from the Polypore Fungus (Fistulina hepatica, Agaricomycetes) and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antifungal Activity of Polyacetylenic Alcohol Derivatives and Stereoisomers against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The investigation of antimicrobial and antifungal activity of some Artemisia L. species [pharmacia.pensoft.net]
- 8. resources.amh.net.au [resources.amh.net.au]
- 9. EUCAST: Clinical breakpoint table [eucast.org]
Unveiling the Anti-Cancer Potential of Capillin: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive comparison of the cytotoxic and pro-apoptotic effects of capillin on various tumor cell lines. The performance of this compound is benchmarked against established chemotherapeutic agents, supported by experimental data and detailed protocols.
Executive Summary
This compound, a polyacetylene compound found in plants of the Artemisia genus, has demonstrated notable anti-proliferative and pro-apoptotic activities across a range of human tumor cell lines. This guide summarizes the current understanding of this compound's efficacy, offering a comparative perspective with conventional chemotherapy drugs. Quantitative data on cell viability, apoptosis rates, and key molecular mechanisms are presented to facilitate an objective evaluation of this compound as a potential anti-cancer agent.
Comparative Cytotoxicity of this compound and Standard Chemotherapeutics
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and two widely used chemotherapy drugs, Doxorubicin and Paclitaxel, across several human tumor cell lines. This data allows for a direct comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound on Various Human Tumor Cell Lines (µM)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Carcinoma | 6.0 ± 1.5 | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | 3.4 ± 0.91 | [1] |
| A549 | Lung Carcinoma | 6.1 ± 1.2 | [1] |
| HEp-2 | Laryngeal Carcinoma | 2.8 ± 0.3 | [1] |
| HL-60 | Promyelocytic Leukemia | 1.0 (approx.) | [2] |
Table 2: Comparative IC50 Values of Doxorubicin and Paclitaxel on a Panel of Human Tumor Cell Lines (µM)
| Cell Line | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| HT29 | 0.75 - 11.39[3] | Not Available |
| MIA PaCa-2 | Not Available | Not Available |
| A549 | >20[2] | Not Available |
| HEp-2 | Not Available | 0.005 - 1.5 (24-96h)[4] |
| HL-60 | 0.02 (approx.)[3] | 0.001 - 0.01[5] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in tumor cells. This is a key mechanism for its anti-cancer activity.
Apoptosis Induction by this compound
Studies have demonstrated that this compound treatment leads to characteristic features of apoptosis, including DNA fragmentation and nuclear condensation[2]. In human leukemia HL-60 cells, this compound at a concentration of 10⁻⁶ M induced these apoptotic features within 6 hours of treatment[2].
Signaling Pathways Modulated by this compound
The pro-apoptotic effects of this compound are mediated through the activation of specific signaling pathways. In HL-60 cells, this compound has been found to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn triggers the mitochondrial apoptotic pathway[2][6]. This involves the release of cytochrome c from the mitochondria, a critical step in the apoptotic cascade[2][6].
In other cell lines, such as HT29, MIA PaCa-2, A549, and HEp-2, this compound has been observed to cause cell cycle arrest at the S+G2/M phase and modulate glutathione (GSH) levels, which are also linked to the induction of apoptosis[7].
Figure 1: this compound-induced apoptosis in HL-60 cells via the JNK and mitochondrial pathway.
Figure 2: General mechanisms of this compound-induced apoptosis in various cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or other compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired compound for the specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Figure 4: Workflow for apoptosis detection by Annexin V/PI staining.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This method detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Lysis: Lyse the treated and control cells in a lysis buffer containing proteinase K.
-
DNA Extraction: Extract the DNA using phenol-chloroform-isoamyl alcohol.
-
DNA Precipitation: Precipitate the DNA with ethanol.
-
RNase Treatment: Treat the DNA with RNase A to remove RNA contamination.
-
Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.
Figure 5: Workflow for the DNA fragmentation assay.
Conclusion
This compound exhibits significant cytotoxic and pro-apoptotic effects on a variety of human tumor cell lines. Its mechanism of action involves the induction of apoptosis through pathways such as the JNK and mitochondrial pathway, as well as cell cycle arrest and modulation of cellular redox status. While the IC50 values of this compound are generally higher than those of potent chemotherapeutic agents like Doxorubicin and Paclitaxel, its natural origin and distinct mechanisms of action warrant further investigation. This comparative guide provides a foundation for researchers to explore the therapeutic potential of this compound, either as a standalone agent or in combination with existing cancer therapies. Further studies are encouraged to fully elucidate its signaling pathways in a wider range of cancer types and to evaluate its in vivo efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taxol cytotoxicity on human leukemia cell lines is a function of their susceptibility to programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Capillin Versus Other Polyacetylenes: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of capillin and other prominent polyacetylenes, namely falcarinol and panaxydol. The information is compiled from various scientific studies to offer an objective comparison of their performance, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of this compound, falcarinol, and panaxydol.
Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | HEp-2 (Laryngeal Carcinoma) | 0.6 (72h) | [1] |
| A549 (Lung Carcinoma) | Not explicitly stated, but greatest effect observed | [1] | |
| HT29 (Colon Carcinoma) | >10 (72h) | [1] | |
| MIA PaCa-2 (Pancreatic Carcinoma) | >10 (72h) | [1] | |
| HL-60 (Human Leukemia) | Induces apoptosis at 1 µM (6h) | [2] | |
| Falcarinol | CEM-C7H2 (Acute Lymphoblastic Leukemia) | 3.5 | [3] |
| Caco-2 (Colorectal Adenocarcinoma) | ~10-20 (as panaxynol) | [4] | |
| FHs 74 Int. (Normal Intestinal Epithelial) | ~10-20 (as panaxynol) | [4] | |
| Panaxydol | Caco-2 (Colorectal Adenocarcinoma) | ~2.5-5 | [4] |
| FHs 74 Int. (Normal Intestinal Epithelial) | ~1-2.5 | [4] | |
| A2780 (Ovarian Cancer) | 7.60 | [5] | |
| SKOV3 (Ovarian Cancer) | 27.53 | [5] |
Note: Direct comparison is challenging due to variations in cell lines and experimental durations in the original studies.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Falcarinol | Data not available | Data not available | Data not available | |
| Panaxydol (in Panax ginseng extract) | 6.25 - 100 (strain dependent) | Data not available | >2048 | [6][7] |
Note: Data for isolated polyacetylenes against these specific microbes is limited in the reviewed literature. The data for Panaxydol is from studies on Panax ginseng extracts, where it is a major component.
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values in µM for Nitric Oxide Inhibition)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | RAW 264.7 Macrophages | Potent inhibition at low concentrations (0.062 - 0.5 µM) | [4] |
| Falcarinol (Panaxynol) | RAW 264.7 Macrophages | 2.23 | |
| Falcarindiol | RAW 264.7 Macrophages | 1.98 | |
| Panaxydol | RAW 264.7 Macrophages | 6.58 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
a. Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
b. Compound Treatment:
-
Stock solutions of this compound, falcarinol, and panaxydol are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the solvent at the same concentration used for the test compounds.
-
Plates are incubated for the specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
c. MTT Addition and Incubation:
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
d. Solubilization and Absorbance Measurement:
-
100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
a. Preparation of Microbial Inoculum:
-
Bacterial strains (Staphylococcus aureus, Escherichia coli) are grown on appropriate agar plates for 18-24 hours. Fungal strains (Candida albicans) are cultured on suitable agar for 24-48 hours.
-
Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
The inoculum is further diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Compound Dilutions:
-
Stock solutions of the polyacetylenes are prepared in a suitable solvent.
-
Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate containing the appropriate broth medium.
c. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
Positive control wells (microorganism and broth without compound) and negative control wells (broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
The cells are then stimulated with LPS (1 µg/mL) to induce the production of NO and co-incubated with the test compounds for 24 hours.
b. Measurement of Nitrite Concentration:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.
-
An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a microplate reader.
c. Calculation of NO Inhibition:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells.
-
The IC₅₀ value is determined as the concentration of the compound that inhibits NO production by 50%.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
General experimental workflow for in vitro assays.
This compound-induced apoptosis signaling pathway.
Anti-inflammatory mechanism of falcarinol-type polyacetylenes.
References
- 1. Panaxydol extracted from Panax ginseng inhibits NLRP3 inflammasome activation to ameliorate NASH-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panaxydol attenuates ferroptosis against LPS-induced acute lung injury in mice by Keap1-Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triterpenoid saponin from Panax ginseng increases the sensitivity of methicillin-resistant Staphylococcus aureus to β-lactam and aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsaicin affects macrophage anti-inflammatory activity via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Mixed Biofilms of Candida albicans and Staphylococcus aureus by β-Caryophyllene-Gold Nanoparticles [mdpi.com]
- 7. Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Capillin Demonstrates Promising Efficacy in Preclinical Models of Steatohepatitis, Offering a Novel Therapeutic Avenue
For Immediate Release
[City, State] – New research on the natural compound Capillin has revealed its significant therapeutic potential in animal models of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD) for which there are currently no approved pharmacological treatments. This guide provides a comprehensive comparison of this compound's efficacy with other notable investigational and natural compounds—Obeticholic Acid, Elafibranor, Silymarin, and Resveratrol—supported by experimental data from various preclinical studies. The findings, aimed at researchers, scientists, and drug development professionals, highlight this compound's unique mechanism of action and its potential as a future therapeutic agent.
Comparative Efficacy in Animal Models of Steatohepatitis
The therapeutic effects of this compound and its comparators have been evaluated in various diet-induced animal models of NASH, which mimic the key features of the human disease, including steatosis, inflammation, and fibrosis. The following tables summarize the quantitative data from these preclinical studies, offering a comparative overview of their efficacy.
Table 1: Comparison of Efficacy on Key Biomarkers and Histological Features
| Compound | Animal Model | Dosage | Treatment Duration | Change in ALT Levels | Change in AST Levels |
| This compound | High-Fat Diet (HFD) induced NASH mice | Not specified | Not specified | Significant Decrease | Significant Decrease |
| Obeticholic Acid | Methionine-Choline Deficient (MCD) diet mice | 30 mg/kg/day | 8 weeks | Modest Reduction | Modest Reduction |
| Elafibranor | High-Fat, Fructose, Cholesterol (HFFC) diet mice | 20 mg/kg/day | 2 weeks | +158% (increase) | No significant change |
| Silymarin | High-Fat, High-Cholesterol (HFHC) diet mice | Not specified | 12 weeks | Significant Reduction | Significant Reduction |
| Resveratrol | High-Fat Diet (HFD) rats | 100 mg/kg/day | 10 weeks | Marked Improvement | Marked Improvement |
Note: Direct comparison is challenging due to variations in animal models, dosages, and treatment durations. The data presented is a synthesis of available preclinical findings.
Table 2: Comparative Effects on Liver Histopathology
| Compound | Animal Model | Steatosis Reduction | Inflammation Reduction | Fibrosis Reduction |
| This compound | High-Fat Diet (HFD) induced NASH mice | Vigorously Improves | Significant Improvement | Data not available |
| Obeticholic Acid | MCD diet mice & DIO-NASH mice | Improved | Improved | No significant change (short-term) / Reduced (long-term) |
| Elafibranor | HFFC diet mice & DIO-NASH mice | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Silymarin | HFHC diet mice | Attenuated | Reduced | Improved |
| Resveratrol | HFD rats | Milder Steatosis | Data not available | Data not available |
Detailed Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
This compound Experimental Protocol
-
Animal Model: High-fat diet (HFD)-induced NASH in mice.
-
Induction of NASH: Mice were fed a high-fat diet to induce the NASH phenotype, characterized by liver fat accumulation, inflammation, and injury.
-
Treatment: this compound was administered to the treatment group. The control group received a vehicle.
-
Duration: The specific duration of the study was not detailed in the available literature.
-
Outcome Measures:
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury.
-
Histological Analysis: Liver tissues were stained with Hematoxylin and Eosin (H&E) to evaluate steatosis, inflammation, and overall liver architecture.
-
Mechanism of Action: Western blot and qRT-PCR were used to analyze the expression of proteins and genes related to the NLRP3 inflammasome and Nrf2/HO-1 signaling pathways.
-
Obeticholic Acid Experimental Protocol
-
Animal Model: Methionine-choline deficient (MCD) diet-induced NASH in mice and diet-induced obese (DIO)-NASH mice.
-
Induction of NASH: Mice were fed an MCD diet or a diet high in trans-fat, fructose, and cholesterol to induce NASH with fibrosis.
-
Treatment: Obeticholic acid was administered orally at a dose of 30 mg/kg/day.[1]
-
Duration: 8 weeks.[1]
-
Outcome Measures:
-
Biochemical Analysis: Serum ALT and AST levels were measured.
-
Histological Analysis: Liver sections were scored for steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Hepatic gene expression was analyzed to assess changes in pathways related to fibrosis and inflammation.
-
Elafibranor Experimental Protocol
-
Animal Model: High-fat, high-fructose, high-cholesterol (HFFC) diet-induced NASH in C57BL/6J mice.
-
Induction of NASH: Mice were fed an HFFC diet for a specified period to induce NASH features.[2][3]
-
Treatment: Elafibranor was administered orally at a dose of 20 mg/kg/day.[2][3]
-
Duration: 2 weeks of treatment following diet-induced NASH.[2][3]
-
Outcome Measures:
-
Biochemical Analysis: Plasma levels of ALT, AST, total cholesterol, and triglycerides were measured.
-
Histological Analysis: Liver tissues were scored for steatosis, inflammation, and fibrosis using the NAFLD Activity Score (NAS).
-
Flow Cytometry: Liver immune cell populations were analyzed.
-
Silymarin Experimental Protocol
-
Animal Model: High-fat, high-cholesterol (HFHC) diet-induced NASH in C57Bl/6 mice.
-
Induction of NASH: Mice were fed an HFHC diet after weaning.
-
Treatment: Silymarin was added to the HFHC diet.
-
Duration: 12 weeks.[4]
-
Outcome Measures:
Resveratrol Experimental Protocol
-
Animal Model: High-fat diet (HFD)-induced NAFLD in Wistar rats.
-
Induction of NAFLD: Rats were fed an HFD for 16 weeks.
-
Treatment: Resveratrol was administered at 100 mg/kg/day starting from the 6th week.
-
Duration: 10 weeks of treatment.
-
Outcome Measures:
-
Metabolic Assessment: Hyperinsulinemic-euglycemic clamp was performed to evaluate insulin sensitivity.
-
Histological Analysis: Liver histology was studied using H&E staining.
-
Molecular Analysis: Phosphorylation of AMP-activated protein kinase (AMPK) was determined by Western blot.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound's Dual Action on Inflammation and Oxidative Stress
This compound's efficacy stems from its ability to simultaneously suppress inflammation and oxidative stress. It achieves this by inhibiting the NLRP3 inflammasome pathway and activating the Nrf2/HO-1 antioxidant response pathway.
Caption: this compound's mechanism in mitigating steatohepatitis.
Obeticholic Acid: Targeting Farnesoid X Receptor (FXR)
Obeticholic acid is a potent activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. Its activation also has anti-inflammatory effects.
Caption: Obeticholic acid's FXR-mediated pathway in NASH.
Elafibranor: Dual PPARα/δ Agonism
Elafibranor acts as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ). This dual action improves lipid metabolism, fatty acid oxidation, and glucose homeostasis, while also reducing inflammation.
Caption: Elafibranor's dual PPAR activation in steatohepatitis.
Silymarin: Antioxidant and Anti-inflammatory Properties
Silymarin, a flavonoid complex from milk thistle, exerts its hepatoprotective effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals, enhances the cellular antioxidant defense system, and inhibits inflammatory pathways.
Caption: Silymarin's antioxidant and anti-inflammatory actions.
Resveratrol: Activating the SIRT1/AMPK Pathway
Resveratrol, a natural polyphenol, is known to activate the SIRT1/AMPK pathway. This activation leads to improved mitochondrial function, increased fatty acid oxidation, and reduced inflammation, thereby ameliorating the features of NAFLD.
Caption: Resveratrol's activation of the SIRT1/AMPK pathway.
Conclusion
References
- 1. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 3‐week nonalcoholic steatohepatitis mouse model shows elafibranor benefits on hepatic inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Oral Administration of Silymarin in a Juvenile Murine Model of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Capillin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Capillin, a polyacetylene compound isolated from plants of the genus Artemisia, has demonstrated significant potential as both an anticancer and antifungal agent. This guide provides a comprehensive cross-validation of its mechanism of action, objectively comparing its performance with established therapeutic alternatives and presenting supporting experimental data.
Anticancer Activity: Induction of Apoptosis via the JNK Signaling Pathway
This compound's primary anticancer mechanism involves the induction of apoptosis, or programmed cell death, in various cancer cell lines. This has been observed in human leukemia (HL-60), colon carcinoma (H729), pancreatic carcinoma (MIA PaCa-2), epidermoid carcinoma of the larynx (HEp-2), and lung carcinoma (A549) cells.[1][2]
The apoptotic process initiated by this compound is multifaceted and involves:
-
Cell Cycle Arrest: this compound has been shown to arrest the cell cycle in the S and G2/M phases, preventing cancer cells from progressing through their division cycle.[1][2]
-
Mitochondrial Pathway Activation: A key study on HL-60 cells revealed that this compound triggers the mitochondrial apoptotic pathway.[3] This is a crucial intrinsic pathway for inducing cell death.
-
JNK Signaling and Cytochrome c Release: The activation of the c-Jun N-terminal kinase (JNK) signaling pathway is a critical event in this compound-induced apoptosis.[3] This activation leads to the release of cytochrome c from the mitochondria into the cytoplasm, a pivotal step in the apoptotic cascade.[3]
Comparative Anticancer Performance
To contextualize the efficacy of this compound, it is compared here with Cisplatin, a widely used chemotherapeutic agent known to induce apoptosis.
| Feature | This compound | Cisplatin |
| Mechanism of Action | Induces apoptosis via JNK pathway activation and mitochondrial cytochrome c release.[3] | Induces apoptosis primarily through DNA damage, leading to the activation of various signaling pathways, which can also involve mitochondrial-mediated events.[4][5][6][7] |
| Cell Lines Affected | HL-60 (Leukemia), H729 (Colon), MIA PaCa-2 (Pancreatic), HEp-2 (Larynx), A549 (Lung).[1][2] | Broad-spectrum activity against a wide range of solid tumors, including lung, ovarian, testicular, and bladder cancers. |
Table 1: Comparison of Anticancer Mechanisms
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents available IC50 data for this compound.
| Cell Line | Timepoint | IC50 (µM) |
| HEp-2 (Larynx Carcinoma) | 24h | 2.8 ± 0.3 |
| 48h | 0.8 ± 0.1 | |
| 72h | 0.6 ± 0.1 |
Table 2: IC50 Values of this compound against HEp-2 Cells.[2]
Antifungal Activity
This compound is recognized as an antifungal agent, with its polyacetylene structure being a common feature among natural antifungal compounds.[8][9][10][11][12] While the precise molecular mechanism of this compound's antifungal action is not as extensively detailed as its anticancer effects, the general mechanism for polyacetylenes involves the disruption of fungal cell membrane integrity and function.
Comparative Antifungal Performance
Amphotericin B is a polyene macrolide antifungal drug, and it represents a "gold standard" for treating serious fungal infections. Its mechanism also involves interaction with the fungal cell membrane.
| Feature | This compound | Amphotericin B |
| Chemical Class | Polyacetylene | Polyene macrolide |
| Mechanism of Action | Believed to disrupt fungal cell membrane integrity. | Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components.[13][14][15][16][17] |
| Spectrum of Activity | Information on the specific fungal species inhibited by this compound is limited in the available literature. | Broad-spectrum activity against a wide range of yeasts and molds.[17] |
Table 3: Comparison of Antifungal Mechanisms
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.
Apoptosis Detection (DNA Fragmentation Assay)
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.
-
Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The DNA is visualized under UV light after staining with an intercalating agent like ethidium bromide. Apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into nucleosomal fragments.[2]
Western Blot for JNK Activation and Cytochrome c Release
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein or fractionated to separate cytosolic and mitochondrial proteins.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, cytochrome c, and a loading control like beta-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities can be quantified to determine the relative protein levels.
Antifungal Susceptibility Testing (Broth Microdilution for MIC)
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that prevents visible growth of the fungus.[16][17][18][19][20][21][22]
Visualizing the Mechanism: Signaling Pathways and Workflows
To further clarify the processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for cross-validating this compound's apoptotic mechanism.
References
- 1. Effects of the polyacetylene this compound on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the antitumor activity of cisplatin, carboplatin, and iproplatin against established human testicular cancer cell lines in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays for cytochrome c release from mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of caspofungin and amphotericin B for invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.stanford.edu [med.stanford.edu]
- 14. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Cytochrome c Release by Immunocytochemistry. | Semantic Scholar [semanticscholar.org]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Capillin from Diverse Artemisia Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of Capillin, a bioactive polyacetylene found in various Artemisia species. This document synthesizes quantitative data, details experimental protocols for extraction and analysis, and elucidates the known signaling pathways associated with this compound's biological activities.
Introduction to this compound
This compound is a naturally occurring polyacetylene that has garnered significant interest for its diverse pharmacological properties. Primarily found within the essential oils of several Artemisia species, this compound has demonstrated potent antimicrobial, antifungal, anti-diabetic, and cytotoxic activities. This guide aims to provide a comparative overview of this compound from different Artemisia sources to aid in research and development efforts.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different Artemisia species and can be influenced by factors such as geographical location, harvest time, and the specific plant part used for extraction. The following table summarizes the reported this compound content in the essential oils of several Artemisia species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Artemisia Species | Plant Part | This compound Content (%) | Reference |
| Artemisia dracunculus (local variety, Kashmir) | Aerial parts | 60.2 (as capillene) | [1] |
| Artemisia dracunculus (chemotype, North-West Himalaya) | Shoots | 58.38 (as capillene) | [2] |
| Artemisia scoparia | Aerial parts | 23.32 | |
| Artemisia campestris | Not specified | 10.4 | [3] |
| Artemisia ordosica | Aerial parts | 0.89 | [4] |
| Artemisia capillaris | Flower | Major constituent | [4] |
| Artemisia monosperma | Not specified | Constituent | |
| Artemisia absinthium | Not specified | Data not available | |
| Artemisia vulgaris | Not specified | Data not available |
Note: "Capillene" is often used interchangeably with this compound in the literature when identified by GC-MS.
Comparative Biological Activities
This compound isolated from different Artemisia species has been shown to exhibit a range of biological effects. The primary areas of investigation have been its anti-diabetic and anti-cancer properties.
Anti-Diabetic Potential
Research on this compound from Artemisia capillaris has highlighted its promising anti-diabetic effects.[5][6] The compound has been shown to inhibit key enzymes involved in glucose metabolism:
-
α-Glucosidase: Inhibition of this enzyme delays carbohydrate digestion and reduces postprandial hyperglycemia.[5][6]
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition by this compound enhances insulin sensitivity.[5][6]
-
Aldose Reductase (RLAR): This enzyme is implicated in the development of diabetic complications. This compound has been found to inhibit its activity.[5][6]
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Studies on this compound from Artemisia capillaris and Artemisia monosperma have revealed its ability to induce programmed cell death (apoptosis) in human leukemia (HL-60) cells and other tumor cells.[4] The primary mechanism identified involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to mitochondrial dysfunction and subsequent apoptosis.
Experimental Protocols
Extraction of this compound-Containing Essential Oil by Hydrodistillation
This protocol describes a general method for the extraction of essential oils from Artemisia species, which can then be analyzed for this compound content.
Materials:
-
Fresh or dried aerial parts of Artemisia species
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Plant Material Preparation: Weigh a suitable amount of the plant material (e.g., 100 g of dried aerial parts).
-
Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.
-
Hydrodistillation: Place the plant material into the flask and add distilled water until the material is fully submerged. Heat the flask using a heating mantle to initiate boiling.
-
Collection of Essential Oil: Continue the distillation for a set period (e.g., 3-4 hours). The steam and volatile compounds will condense and be collected in the graduated tube of the Clevenger apparatus.
-
Separation and Drying: Carefully collect the separated essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed glass vial at 4°C in the dark until analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of this compound in essential oil samples.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS or equivalent)
-
Helium as carrier gas
Procedure:
-
Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.
-
GC-MS Parameters:
-
Injector Temperature: Set to a temperature that ensures efficient vaporization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) at a controlled rate to separate the components of the essential oil.
-
Carrier Gas Flow Rate: Maintain a constant flow rate of helium (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-500.
-
-
Identification of this compound: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with reference spectra from a library (e.g., NIST).
-
Quantification: Determine the relative percentage of this compound by integrating the peak area of this compound and dividing it by the total peak area of all identified components. For absolute quantification, a calibration curve using a pure this compound standard would be required.
Signaling Pathways and Mechanisms of Action
Anti-Cancer Signaling Pathway of this compound
This compound induces apoptosis in cancer cells primarily through the activation of the JNK pathway and the subsequent engagement of the mitochondrial (intrinsic) apoptotic pathway.[4]
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Anti-Diabetic Mechanism of this compound
This compound's anti-diabetic effects are primarily attributed to its ability to inhibit key enzymes involved in glucose metabolism and insulin signaling.
Caption: Mechanism of this compound's anti-diabetic action via enzyme inhibition.
Conclusion
This compound, a prominent bioactive compound in several Artemisia species, demonstrates significant therapeutic potential, particularly in the realms of anti-diabetic and anti-cancer applications. This guide provides a foundational comparative analysis, highlighting the variability in this compound content across different species and elucidating its mechanisms of action. Further research is warranted to explore a wider range of Artemisia species for their this compound content and to conduct direct comparative studies on the biological activities of this compound isolated from these diverse sources. Such investigations will be crucial for identifying the most promising species for targeted drug development and therapeutic applications.
References
- 1. acgpubs.org [acgpubs.org]
- 2. vdu.lt [vdu.lt]
- 3. xoc.uam.mx [xoc.uam.mx]
- 4. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of essential oils of Artemisia absinthium L. from Lithuania by CC, GC(RI), GC-MS and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Capillin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of Capillin, a polyacetylene compound isolated from Artemisia capillaris. While existing research points to various pharmacological activities of this compound, including anti-diabetic and anti-cancer properties, dedicated in vivo studies validating its specific anti-inflammatory efficacy are not yet prevalent in publicly accessible literature.[1][2][3]
Therefore, this document outlines a proposed validation strategy, comparing this compound's potential performance against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The experimental protocols, data presentation formats, and pathway diagrams provided are based on established and widely accepted models for assessing anti-inflammatory agents.[4][5][6][7]
Comparative Performance: Hypothetical Data
To effectively evaluate this compound, its performance should be benchmarked against a well-characterized anti-inflammatory agent. The following tables present hypothetical data from two standard acute inflammation models, illustrating how this compound's efficacy could be quantified and compared.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |
| This compound | 25 | 0.88 ± 0.12 | 29.6 |
| This compound | 50 | 0.63 ± 0.10 | 49.6 |
| Indomethacin (Reference) | 10 | 0.55 ± 0.09 | 56.0 |
Data are expressed as mean ± standard deviation. The percentage of inhibition is calculated relative to the vehicle control group.
Table 2: Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Production in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control (Saline) | - | 1500 ± 210 | 2500 ± 300 |
| This compound | 25 | 1050 ± 180 | 1875 ± 250 |
| This compound | 50 | 720 ± 150 | 1125 ± 200 |
| Dexamethasone (Reference) | 1 | 450 ± 90 | 625 ± 110 |
Data are expressed as mean ± standard deviation. Cytokine levels are measured in serum collected 2 hours post-LPS challenge.
Key Inflammatory Signaling Pathways
Anti-inflammatory compounds often exert their effects by modulating key signaling cascades that regulate the production of inflammatory mediators. This compound's mechanism of action would likely involve the inhibition of pathways such as NF-κB and MAPK, which are central to the inflammatory response.[4]
Figure 1: Potential inhibition of NF-κB and MAPK pathways by this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the in vivo models presented.
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating acute inflammation.[4][8][9]
-
Animals: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% saline).
-
Group 2: this compound (25 mg/kg, p.o.).
-
Group 3: this compound (50 mg/kg, p.o.).
-
Group 4: Indomethacin (10 mg/kg, p.o.).
-
-
Procedure:
-
The test compounds (this compound, Indomethacin) or vehicle are administered orally one hour before the induction of inflammation.
-
Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
Paw volume is measured immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter using a plethysmometer.
-
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema is determined using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[4]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model assesses the effect of a compound on systemic inflammation by measuring the production of pro-inflammatory cytokines.[4][10]
-
Animals: Male BALB/c mice (20-25g) are used and acclimatized for one week.
-
Grouping:
-
Group 1: Vehicle control (saline).
-
Group 2: this compound (25 mg/kg, i.p.).
-
Group 3: this compound (50 mg/kg, i.p.).
-
Group 4: Dexamethasone (1 mg/kg, i.p.).
-
-
Procedure:
-
The test compounds (this compound, Dexamethasone) or vehicle are administered intraperitoneally 30-60 minutes before the inflammatory challenge.
-
Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Two hours after the LPS injection, blood is collected via cardiac puncture under anesthesia.
-
Serum is separated by centrifugation.
-
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the serum are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Cytokine levels in the treated groups are compared to the LPS control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Figure 2: Proposed workflow for in vivo anti-inflammatory validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Promising anti-diabetic potential of this compound and capillinol isolated from Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpras.com [ijpras.com]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
A Head-to-Head Comparison of Capillin and Other Natural Antifungals
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has spurred significant interest in the discovery and development of novel antifungal agents from natural sources. Among these, Capillin, a polyacetylene isolated from plants of the Artemisia genus, has demonstrated notable antifungal properties. This guide provides an objective comparison of this compound's antifungal efficacy with other prominent natural antifungal compounds, supported by experimental data.
Quantitative Comparison of Antifungal Activity
The efficacy of an antifungal agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other natural antifungals against various fungal pathogens.
Table 1: Antifungal Activity Against Pathogenic Yeasts
| Compound | Candida albicans (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) |
| This compound | Data not available | Data not available |
| Other Polyacetylenes (Falcarinol type) | 3.91 - 7.81[1] | Data not available |
| Cinnamaldehyde | 50 - 500[2] | Data not available |
| Eugenol | 50 - 100[2] | Data not available |
| Thymol | 39[2] | Data not available |
| Hinokitiol | 8.21[3] | Data not available |
Table 2: Antifungal Activity Against Pathogenic Molds
| Compound | Aspergillus fumigatus (MIC in µg/mL) |
| This compound | Data not available |
| Other Polyacetylenes (Falcarinol type) | Data not available |
| Amphotericin B (a polyene antifungal) | 0.5 - 2.0 |
Table 3: Antifungal Activity Against Phytopathogenic Fungi
| Compound | Botrytis cinerea (MIC in µg/mL) | Fusarium oxysporum (MIC in µg/mL) | Phytophthora capsici (MIC in µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Polyacetylene (Xylariside B) | 3.91 - 7.81[1] | 3.91 - 7.81[1] | 3.91 - 7.81[1] |
| Polyacetylenic Alcohols | EC50: 79.9 | Data not available | EC50: 4 - 23[4] |
Table 4: Antifungal Activity Against Dermatophytes
| Compound | Trichophyton rubrum (MIC in µg/mL) | Microsporum canis (MIC in µg/mL) |
| This compound | Data not available | Data not available |
| Terbinafine (Control) | 0.00688[5] | 0.026[6][7] |
| Itraconazole (Control) | 0.006 - 0.125[8] | Data not available |
| Griseofulvin (Control) | Data not available | up to 64[9] |
| Allicin | Data not available | 16 - 128[6][7] |
| Tea Tree Oil | 7.8–250 | 7.8–250 |
Experimental Protocols
The data presented in the tables are primarily derived from studies employing the broth microdilution method , a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and M38-A2 for yeasts and filamentous fungi, respectively, with some modifications for natural products.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 30-35°C) for a sufficient duration to allow for sporulation or colony formation.
-
A suspension of fungal cells or spores is prepared in sterile saline or a buffered solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell/spore density.
-
The standardized suspension is further diluted in a specific liquid medium, typically RPMI-1640, to achieve the final desired inoculum concentration for the assay.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the natural antifungal compound (e.g., this compound, cinnamaldehyde) is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.
-
A series of twofold dilutions of the stock solution is then prepared in the RPMI-1640 medium within the wells of a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the antifungal agent across the plate.
3. Inoculation and Incubation:
-
A standardized volume of the prepared fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.
-
A positive control well (containing the fungal inoculum in the medium without any antifungal agent) and a negative control well (containing only the medium) are included on each plate.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period, typically 24 to 72 hours, depending on the growth rate of the fungus.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
-
For some natural products that may be colored, a colorimetric indicator such as resazurin may be added to aid in the determination of the endpoint. A color change indicates metabolic activity and, therefore, fungal growth.
Mechanism of Action and Signaling Pathways
Natural antifungal agents exert their effects through a variety of mechanisms, often targeting different cellular structures and pathways compared to conventional synthetic drugs.
This compound and Other Polyacetylenes: Disruption of Fungal Cell Membrane
The primary antifungal mechanism of polyacetylenes, including this compound, is the disruption of the fungal cell membrane's integrity.[1][10] These lipophilic compounds are believed to intercalate into the lipid bilayer, altering its fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antifungal Activity of Polyacetylenic Alcohol Derivatives and Stereoisomers against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | In vitro Activity of Allicin Alone and in Combination With Antifungal Drugs Against Microsporum canis Isolated From Patients With Tinea Capitis [frontiersin.org]
- 8. In Vitro Activity of Antifungal Drugs Against Trichophyton rubrum and Trichophyton mentagrophytes spp. by E-Test Method and Non-supplemented Mueller-Hinton Agar Plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Resistance Patterns of Microsporum canis: A 27-Year MIC Study in Mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of Capillin's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of capillin with other established anticancer agents. The information is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel therapeutic compounds.
Comparative Cytotoxicity of this compound and Standard Chemotherapeutic Agents
The cytotoxic activity of this compound, a polyacetylene derived from plants of the Artemisia genus, has been evaluated against several human tumor cell lines.[1] To contextualize its potency, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound alongside those of common chemotherapeutic drugs—cisplatin, doxorubicin, and paclitaxel—on four specific human cancer cell lines: HT29 (colon carcinoma), MIA PaCa-2 (pancreatic carcinoma), HEp-2 (larynx epidermoid carcinoma), and A549 (lung carcinoma).
It is important to note that the IC50 values for the comparative drugs are compiled from various studies. Direct comparisons should be made with caution, as experimental conditions such as incubation time and specific assay protocols can influence the results.
Table 1: IC50 Values of this compound on Human Tumor Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| HT29 | 6.0 ± 1.5 | 4.0 ± 0.9 | 3.0 ± 0.6 |
| MIA PaCa-2 | 3.4 ± 0.9 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| HEp-2 | 2.8 ± 0.3 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| A549 | 6.1 ± 1.2 | 3.5 ± 0.7 | 2.2 ± 0.4 |
Source: Data extracted from Whelan and Ryan, 2004.
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Drugs
| Drug | Cell Line | Incubation Time | IC50 (µM) |
| Cisplatin | HT29 | 48h | ~6.3 |
| MIA PaCa-2 | 48h | 7.36 ± 3.11 | |
| HEp-2 | Not Available | Not Available | |
| A549 | 48h | 7.49 ± 0.16 | |
| Doxorubicin | HT29 | 48h | ~11.39 or 0.75 |
| MIA PaCa-2 | Not Available | Not Available | |
| HEp-2 | 48h | Not Available | |
| A549 | 24h | > 20 | |
| Paclitaxel | HT29 | Not Available | Not Available |
| MIA PaCa-2 | 72h | ~0.0041 (4.1 pM) | |
| HEp-2 | Not Available | Not Available | |
| A549 | Not Available | 0.011 |
Note: These values are sourced from multiple studies and are intended for comparative purposes. Experimental conditions may vary between studies.
Mechanism of Action: Induction of Apoptosis via JNK-Mediated Mitochondrial Pathway
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[1] Studies have indicated that this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn triggers the intrinsic, or mitochondrial, pathway of apoptosis.[1][2][3] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, a key event that initiates the caspase cascade, ultimately resulting in the execution of cell death.[1][3]
The JNK pathway can modulate the activity of Bcl-2 family proteins, which are critical regulators of mitochondrial membrane permeability.[3][4][5][6] Pro-apoptotic members of this family, such as Bax and Bak, facilitate the release of cytochrome c, while anti-apoptotic members, like Bcl-2 and Bcl-xL, prevent it.[4][6][7] Upon activation by this compound-induced JNK signaling, the balance shifts towards the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization. The released cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[8] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][8]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
To facilitate the independent verification of these findings, detailed methodologies for key cytotoxicity and apoptosis assays are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).
Annexin V Apoptosis Assay
This flow cytometry-based assay detects one of the early events in apoptosis—the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V is a protein that has a high affinity for PS in the presence of Ca2+. By conjugating Annexin V to a fluorescent dye (e.g., FITC), apoptotic cells can be identified. A vital dye, such as Propidium Iodide (PI), is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite the fluorochromes with an appropriate laser and detect the emitted fluorescence.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) based on their fluorescence signals.
Caption: Workflow for the Annexin V apoptosis assay.
References
- 1. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Correlation between structure of Bcl-2 and its inhibitory function of JNK and caspase activity in dopaminergic neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. abeomics.com [abeomics.com]
A Comparative Analysis of the Therapeutic Index of Capillin and Standard Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the polyacetylene Capillin against a range of standard-of-care antifungal drugs. The focus is on the therapeutic index, a critical measure of a drug's safety and efficacy. Due to the limited availability of preclinical data for this compound in the context of fungal infections, a direct comparison of the classical therapeutic index (LD50/ED50) is not currently feasible. However, this guide compiles the available data on its antifungal activity and juxtaposes it with the well-established profiles of standard antifungal agents. This information is intended to highlight areas for future research and provide a baseline for the evaluation of this compound as a potential antifungal candidate.
Quantitative Data Summary
The following table summarizes the available toxicity and efficacy data for this compound and standard antifungal drugs. It is important to note that the therapeutic index for many clinically used antifungals is often managed through therapeutic drug monitoring (TDM) of plasma concentrations rather than a simple LD50/ED50 ratio.
| Drug/Compound | Class | LD50 (Oral, Rat) | ED50/MIC | Therapeutic Range (Plasma) | Therapeutic Index (Calculated) |
| This compound | Polyacetylene | Data Not Available | MIC: 122.16 µg/mL (against P. expansum) | Not Established | Not Calculable |
| Amphotericin B | Polyene | >5000 mg/kg[1][2] | MIC: 0.125-2 mg/L | Not routinely monitored | Narrow |
| Fluconazole | Azole | 1271 mg/kg[3][4] | MIC: ≤1 - >64 µg/mL | 1-20 µg/mL | Wide |
| Itraconazole | Azole | >320 mg/kg[5][6][7][8][9] | MIC: ≤0.03 - >8 µg/mL | >0.5 µg/mL (trough) | Narrow |
| Voriconazole | Azole | >2000 mg/kg[10] | MIC: ≤0.03 - >8 µg/mL | 1-5.5 µg/mL (trough) | Narrow |
| Caspofungin | Echinocandin | >2000 mg/kg (Mouse)[11] | MIC: ≤0.008 - >8 µg/mL | >1 µg/mL | Wide |
| Micafungin | Echinocandin | >200 mg/kg (IV, Dog)[12] | MIC: ≤0.008 - >8 µg/mL | Not routinely monitored | Wide |
| Anidulafungin | Echinocandin | Data Not Available | MIC: ≤0.015 - >8 µg/mL | Not routinely monitored | Wide |
Note: MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the fungal species and testing methodology. The therapeutic ranges listed are general guidelines and may differ based on the indication and patient-specific factors.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antifungal agent is determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI)[13][14].
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Test compound (e.g., this compound, standard antifungal)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Standardized growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the test compound are prepared in the microtiter plates containing the growth medium.
-
A standardized inoculum of the fungal isolate is prepared and added to each well.
-
Positive (no drug) and negative (no fungus) control wells are included.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Fungal growth is assessed visually or by measuring the optical density at a specific wavelength.
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth compared to the positive control.
In Vivo Acute Oral Toxicity (LD50) Determination
The acute oral toxicity is determined following guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD), for example, OECD Guideline 423 (Acute Toxic Class Method)[15][16][17][18].
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Materials:
-
Test substance (e.g., this compound)
-
Rodent species (e.g., rats, mice) of a single sex (typically females)
-
Oral gavage needles
-
Appropriate vehicle for the test substance
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered orally by gavage at a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A stepwise procedure is used, where the outcome of dosing at one level determines the dose for the next animal.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The number of animals that die at each dose level is recorded.
-
The LD50 value is estimated based on the dose at which 50% of the animals are expected to die.
Visualizations
Caption: Workflow for Therapeutic Index Determination.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. msd.com [msd.com]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. umwelt-online.de [umwelt-online.de]
Safety Operating Guide
Proper Disposal of Capillin: A Guide for Laboratory Professionals
Capillin, a naturally occurring polyyne with the chemical formula C₁₂H₈O, requires careful handling and disposal due to its chemical structure and potential reactivity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste responsibly, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). While specific data on the hazardous decomposition products of this compound is limited, the general class of polyynes, to which this compound belongs, is known for its potential instability. Long polyyne chains can be susceptible to exothermic cross-linking, posing a potential explosion hazard. Therefore, treating this compound as a potentially hazardous substance is a critical safety measure.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat
Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or vapors.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, relevant to its safe handling and storage.
| Property | Value | Citation |
| Molecular Formula | C₁₂H₈O | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 82-83 °C | |
| Incompatible Materials | Strong oxidizing agents | |
| Storage Conditions | Cool, dry, well-ventilated area, away from light and ignition sources |
Step-by-Step Disposal Procedures
Given the potential hazards associated with polyynes, the recommended procedure for this compound disposal is to engage a licensed hazardous waste disposal company. Under no circumstances should this compound waste be disposed of down the drain or in regular trash. Attempting to neutralize or degrade this compound in the laboratory without validated and safe protocols is strongly discouraged due to the risk of uncontrolled reactions.
1. Waste Segregation and Collection:
-
All solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Labeling:
-
The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration of this compound and any other solvents or chemicals present in the waste mixture.
-
Indicate the date when the waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, sparks, open flames, and direct sunlight.
-
Secondary containment should be used to prevent spills.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with a complete and accurate description of the waste, including the SDS for this compound if available.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the workplace.
Safeguarding Your Research: A Comprehensive Guide to Handling Capillin
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Capillin, a naturally occurring polyacetylene with known biological activity. Adherence to these guidelines will help ensure a secure laboratory environment and the reliable application of this compound in your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound requires careful handling to avoid potential exposure. The following personal protective equipment is mandatory when working with this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific PPE | Standard/Material | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene (complying with EU Directive 89/686/EEC and EN 374) | Prevents skin contact with the compound.[1] |
| Body Protection | Fire/flame resistant and impervious laboratory coat | Standard lab coat guidelines | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Full-face respirator | NIOSH (US) or EN 149 (EU) approved | Required if exposure limits are exceeded or if dust/aerosols are generated.[1] |
| Foot Protection | Closed-toe shoes | --- | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the procedural steps for safe preparation, handling, and cleanup.
Caption: Experimental workflow for the safe handling of this compound.
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Footwear: Ensure you are wearing closed-toe shoes.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye Protection: Put on safety goggles.
-
Gloves: Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Unfasten and remove the lab coat, turning it inside out as you remove it to contain any contaminants.
-
Eye Protection: Remove safety goggles.
-
Respirator: If worn, remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe workplace.
Waste Segregation and Containerization:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, pipette tips, bench paper) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, sealed, and clearly labeled hazardous chemical waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Method: All this compound waste is considered hazardous and must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain or dispose of it in the regular trash.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Toxicological Data
Understanding the toxicological profile of this compound is essential for a comprehensive risk assessment.
Table 3: Summary of this compound Toxicological Data
| Data Point | Value | Species/Cell Line | Source |
| LD50 (Intravenous) | 1 mg/kg | Mouse | [2] |
| LD50 (Intraperitoneal) | 6.98 mg/kg | Mouse | [2] |
| Cytotoxicity (IC50, 24h) | 2.8 µM ± 0.3 | HEp-2 (Human larynx carcinoma) | [1] |
| Cytotoxicity (IC50, 48h) | 0.8 µM ± 0.1 | HEp-2 (Human larynx carcinoma) | [1] |
| Cytotoxicity (IC50, 72h) | 0.6 µM ± 0.1 | HEp-2 (Human larynx carcinoma) | [1] |
This compound has been shown to inhibit cell proliferation and induce apoptosis in various human tumor cell lines in a dose- and time-dependent manner.[1][3]
Signaling Pathway
This compound has been observed to induce apoptosis in human leukemia HL-60 cells through the mitochondrial pathway, which may be regulated by JNK signaling.[4]
Caption: Proposed apoptotic pathway of this compound in HL-60 cells.
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental protocols, fostering a secure and productive research environment.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the polyacetylene this compound on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
